PDK4-IN-1 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2.ClH/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15;/h1-7,12-13,15,23H,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLKZKPNALXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of PDK4-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDK4-IN-1 hydrochloride, an orally active anthraquinone (B42736) derivative, has emerged as a potent and selective allosteric inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). This technical guide provides an in-depth exploration of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and cellular consequences. Through a comprehensive review of preclinical data, this document elucidates how this compound modulates cellular metabolism and induces anticancer effects, offering a valuable resource for researchers in oncology, metabolism, and drug discovery. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate a clear understanding of the complex biological processes involved.
Introduction
Pyruvate dehydrogenase kinase 4 (PDK4) is a mitochondrial serine kinase that plays a pivotal role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). By phosphorylating and inactivating the E1α subunit of PDC (PDHE1α), PDK4 acts as a crucial switch, diverting pyruvate from mitochondrial oxidation towards lactate (B86563) production, a phenomenon famously observed in cancer cells known as the Warburg effect. Upregulation of PDK4 is associated with various pathologies, including cancer, diabetes, and heart failure, making it an attractive therapeutic target. This compound has been identified as a potent inhibitor of PDK4, demonstrating significant potential in preclinical models of cancer and metabolic diseases.[1][2][3] This guide will dissect the intricate mechanism through which this compound exerts its biological effects.
Core Mechanism of Action: Allosteric Inhibition of PDK4
This compound functions as an allosteric inhibitor of PDK4.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the enzyme's catalytic activity. This mode of inhibition often affords greater selectivity and can offer advantages in terms of overcoming resistance mechanisms.
The primary molecular consequence of this compound binding is the inhibition of PDK4's kinase activity, preventing the phosphorylation of its substrate, PDHE1α.[1][3] This leads to the reactivation of the PDC, thereby enhancing the conversion of pyruvate to acetyl-CoA and promoting mitochondrial respiration.
Quantitative Efficacy and Potency
The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) against PDK4 is a key parameter demonstrating its high affinity and potency.
| Parameter | Value | Assay System | Reference |
| IC50 | 84 nM | In vitro PDK4 kinase assay | [1][3][4] |
Downstream Signaling Pathways and Cellular Effects
The inhibition of PDK4 by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer and metabolic regulatory properties. These effects are primarily mediated through the reactivation of the pyruvate dehydrogenase complex, leading to profound shifts in cellular metabolism and the activation of key signaling pathways.
Reversal of the Warburg Effect and Metabolic Reprogramming
By inhibiting PDK4, this compound directly counters the Warburg effect. The resulting increase in PDC activity shunts pyruvate into the tricarboxylic acid (TCA) cycle, promoting oxidative phosphorylation over aerobic glycolysis. This metabolic reprogramming has significant implications for cancer cells, which are highly dependent on glycolysis for energy production and the generation of biosynthetic precursors.
Caption: Metabolic shift induced by this compound.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in cancer cells.[1][3] This programmed cell death is triggered through the modulation of key apoptosis-regulating proteins. The treatment of human colon cancer cell lines, HCT116 and RKO, with this compound leads to a dose-dependent increase in apoptosis.[1] Mechanistically, this is associated with an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein BCL-xL.[1][3] The activation of the apoptotic cascade is further evidenced by the cleavage of PARP1 and caspase-3.[1][3]
Modulation of Key Signaling Pathways
The metabolic alterations induced by this compound reverberate through several critical signaling pathways that govern cell survival, proliferation, and death.
-
p53 Activation: Treatment with this compound leads to a dose-dependent increase in the phosphorylation of the tumor suppressor protein p53 on serine 15 in HCT116 and RKO cells.[1][3] Phosphorylation at this site is a key event in p53 activation, leading to its stabilization and enhanced transcriptional activity, which can promote apoptosis and cell cycle arrest.
-
Akt Signaling: In AML12 cells, a non-cancerous mouse hepatocyte cell line, this compound has been observed to increase the phosphorylation of Akt.[1] The role of Akt signaling in the context of PDK4 inhibition in cancer cells is complex and may be cell-type dependent, warranting further investigation.
Caption: Signaling cascade initiated by this compound leading to apoptosis.
In Vivo Efficacy
In preclinical animal models, this compound has demonstrated significant biological activity. In C57BL/6J mice, oral administration of this compound at 100 mg/kg daily for one week resulted in a significant improvement in glucose tolerance.[1] This finding underscores the compound's potential for the treatment of metabolic disorders.
Detailed Experimental Protocols
In Vitro PDK4 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDK4.
-
Principle: A radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate peptide by the kinase.
-
Materials:
-
Recombinant human PDK4 enzyme.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
[γ-³³P]ATP.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.1 mg/ml BSA).
-
This compound serially diluted in DMSO.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, substrate, and MgCl₂.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the PDK4 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Materials:
-
HCT116 and RKO human colon cancer cell lines.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed HCT116 or RKO cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-50 μM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 μL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).
-
Materials:
-
HCT116 and RKO cells.
-
This compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10-50 μM) for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 μL of binding buffer.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 μL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Caption: Experimental workflow for the apoptosis assay.
Western Blot Analysis
-
Objective: To detect changes in the expression and phosphorylation status of key signaling proteins.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-PDHE1α (Ser293), p-Akt (Ser473), p-p53 (Ser15), BAX, BCL-xL, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Conclusion
This compound is a potent and specific allosteric inhibitor of PDK4 that demonstrates significant anti-cancer and metabolic modulatory effects in preclinical studies. Its mechanism of action is centered on the inhibition of PDK4 kinase activity, leading to the reactivation of the pyruvate dehydrogenase complex. This fundamental action triggers a metabolic shift away from aerobic glycolysis and towards oxidative phosphorylation, a state that is detrimental to the survival and proliferation of many cancer cells. The downstream consequences of this metabolic reprogramming include the induction of apoptosis, mediated by the activation of the p53 tumor suppressor pathway and the modulation of BCL-2 family proteins. The in vivo efficacy of this compound in improving glucose tolerance further highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this promising therapeutic agent. Further research is warranted to fully elucidate its complex interplay with various signaling networks and to explore its clinical utility in the treatment of cancer and metabolic diseases.
References
- 1. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to PDK4-IN-1 Hydrochloride: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). This document is intended to serve as a valuable resource for researchers in metabolic diseases, oncology, and medicinal chemistry.
Chemical Structure and Properties
This compound is an anthraquinone (B42736) derivative with the chemical name 1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(1-(piperidin-4-yl)pyrazol-4-yl)anthracene-9,10-dione;hydrochloride | [1] |
| Synonyms | 1-[1-(4-Piperidinyl)-1H-pyrazol-4-yl]-9,10-anthracenedione hydrochloride | |
| CAS Number | 2310262-11-2 | [1][2] |
| Molecular Formula | C₂₂H₂₀ClN₃O₂ | [1][2] |
| Molecular Weight | 393.87 g/mol | [1] |
| SMILES | Cl.O=C1c2ccccc2C(=O)c2c(cccc12)-c1cnn(c1)C1CCNCC1 | |
| InChI Key | ZIMLKZKPNALXKK-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound (referred to as compound 8c in the primary literature) is a multi-step process.[3] The general synthetic scheme is outlined below.
References
Technical Guide: PDK4-IN-1 Hydrochloride (CAS 2310262-11-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDK4-IN-1 hydrochloride is a potent and orally active allosteric inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), with a half-maximal inhibitory concentration (IC50) of 84 nM.[1][2][3] An anthraquinone (B42736) derivative, this compound has demonstrated significant potential in preclinical studies for its antidiabetic, anticancer, and anti-allergic properties.[1][4] By inhibiting PDK4, PDK4-IN-1 modulates cellular metabolism, promoting glucose utilization and inducing apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biological activities, and relevant experimental data and protocols.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2310262-11-2 | [2] |
| Synonyms | 1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride | [5] |
| Molecular Formula | C24H21N3O2 · HCl | Inferred |
| Purity | ≥98% (HPLC) | [5][6] |
| Form | Powder | [5] |
| Color | White to beige | [5] |
| Solubility | H2O: 2 mg/mL (Warmed), DMSO: 79 mg/mL | [2][5] |
| Storage | -20°C (powder, 3 years), -80°C (in solvent, 1 year) | [2][3] |
In Vitro Biological Activity
| Assay | Cell Line / System | Concentration | Effect | Reference |
| PDK4 Inhibition | Recombinant Human PDK4 | IC50 = 84 nM | Potent inhibition | [1][2][3] |
| Cell Proliferation | HCT116, RKO (human colon cancer) | 50 µM (72 hours) | Significant impediment of proliferation and colony formation | [1][7] |
| Apoptosis Induction | HCT116, RKO | 10-50 µM (24 hours) | Dose-dependent increase in apoptosis | [1][3] |
| PDHE1α Phosphorylation | HEK293T | 10 µM (24 hours) | Inhibition of phosphorylation at Ser232, Ser293, and Ser300 | [1][7] |
| Akt Phosphorylation | AML12 (mouse hepatocyte) | 10 µM | Significant increase in p-Akt | [1][7] |
| p53 Phosphorylation | HCT116, RKO | Dose-dependent | Increased phosphorylation on serine 15 | [1][7] |
| Apoptosis Marker Modulation | HCT116, RKO | Not specified | Decreased BCL-xL, increased BAX, increased cleavage of PARP1 and caspase 3 | [1][3] |
| Anti-allergic Activity | IgE/antigen-activated BMMCs | 10 µM, 20 µM | Dose-dependent inhibition of β-hexosaminidase release | [1] |
In Vivo Activity and Pharmacokinetics
| Assay | Animal Model | Dosage | Effect | Reference |
| Glucose Tolerance Test | C57BL/6J mice (diet-induced obesity) | 100 mg/kg (oral, daily for 1 week) | Significantly improved glucose tolerance | [1] |
| Pharmacokinetics | Rat | Not specified | Good bioavailability (64%), long half-life (>7 h), moderate clearance | [8] |
Mechanism of Action and Signaling Pathways
This compound is an allosteric inhibitor that targets the lipoamide (B1675559) binding site of PDK4.[5] PDK4 is a key mitochondrial kinase that negatively regulates the pyruvate dehydrogenase complex (PDC) by phosphorylating its E1α subunit (PDHA1).[9] This phosphorylation inhibits the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK4, PDK4-IN-1 prevents the inactivation of PDC, thereby promoting glucose oxidation. This mechanism is central to its observed antidiabetic and anticancer effects.
PDK4 Signaling in Metabolism and Cancer
Caption: this compound mechanism of action.
Apoptosis Induction Pathway
In cancer cells, the inhibition of PDK4 by this compound leads to the induction of apoptosis. This is mediated through the modulation of key apoptotic proteins.
Caption: Apoptosis induction by this compound.
Experimental Protocols
The following are generalized protocols based on the available literature. For specific details, it is recommended to consult the primary publication by Lee D, et al. (2019).[3]
PDK4 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the amount of ADP produced during the kinase reaction.
Workflow:
Caption: Workflow for a generic PDK4 kinase inhibition assay.
Materials:
-
Recombinant human PDK4
-
PDK4 substrate (e.g., Pyruvate Dehydrogenase E1)
-
ATP
-
This compound
-
Adapta™ Universal Kinase Assay Kit
-
Assay plates (384-well)
-
Plate reader capable of TR-FRET
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add the PDK4 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and detect ADP formation by adding the Adapta™ detection solution.
-
Incubate at room temperature to allow the detection reagents to equilibrate.
-
Measure the TR-FRET signal. The signal is inversely proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or SRB Assay)
Materials:
-
HCT116 or RKO human colon cancer cells
-
Complete culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT or Sulforhodamine B (SRB) reagent
-
Solubilization buffer (for MTT) or Tris base (for SRB)
-
Microplate reader
Procedure:
-
Seed HCT116 or RKO cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add the MTT or SRB reagent according to the manufacturer's protocol.
-
Incubate for a specified time to allow for formazan (B1609692) crystal formation (MTT) or protein staining (SRB).
-
Solubilize the formazan crystals or the protein-bound dye.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
HCT116 or RKO cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound for 24 hours as described for the proliferation assay.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
In Vivo Glucose Tolerance Test (GTT)
Materials:
-
C57BL/6J mice (e.g., on a high-fat diet to induce obesity/insulin resistance)
-
This compound formulated for oral gavage
-
D-glucose solution (20%)
-
Handheld glucometer and test strips
Procedure:
-
Acclimatize the mice and administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage for one week.
-
After the treatment period, fast the mice overnight (approximately 10-12 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of D-glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the treated group compared to the control group indicates improved glucose tolerance.[4]
Conclusion
This compound is a valuable research tool for investigating the roles of PDK4 in metabolic diseases and cancer. Its potent and specific inhibitory activity, coupled with oral bioavailability, makes it a promising lead compound for further drug development. The data summarized herein highlights its multi-faceted biological effects, warranting further investigation into its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinase-4 deficiency lowers blood glucose and improves glucose tolerance in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
Technical Guide: PDK4-IN-1 Hydrochloride - A Potent Inhibitor of Pyruvate Dehydrogenase Kinase 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). This document details its chemical properties, biological activity, and the signaling pathways it modulates, offering valuable information for researchers in metabolic diseases, oncology, and drug discovery.
Core Data Summary
This compound is an anthraquinone (B42736) derivative that demonstrates significant potential in preclinical research due to its inhibitory action on PDK4, a key regulator of cellular metabolism.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀ClN₃O₂ | [1] |
| Molecular Weight | 393.87 g/mol | [1] |
| CAS Number | 2310262-11-2 | [1] |
| Appearance | Light yellow to yellow solid | |
| IC₅₀ (PDK4) | 84 nM |
Mechanism of Action and Signaling Pathway
PDK4 is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex. The PDH complex is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. By inhibiting the PDH complex, PDK4 shifts metabolism away from glucose oxidation and towards glycolysis, even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells.
This compound, as a potent inhibitor of PDK4, prevents the phosphorylation and inactivation of the PDH complex. This leads to a metabolic shift towards glucose oxidation via the TCA cycle, which can have significant implications for both normal and pathological cellular processes. The signaling pathway below illustrates the central role of PDK4 and the inhibitory action of this compound.
References
A Technical Guide to the Discovery and Development of PDK4-IN-1 Hydrochloride
Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) has emerged as a critical regulator in cellular metabolism, making it a significant therapeutic target for a range of conditions, including metabolic diseases and cancer.[1][2] PDK4 functions by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC), which in turn suppresses the conversion of pyruvate to acetyl-CoA and limits mitochondrial respiration.[1][3] The inhibition of PDK4 can reverse this effect, promoting glucose utilization and offering therapeutic benefits.[1] PDK4-IN-1 hydrochloride, an anthraquinone (B42736) derivative, is a potent and orally active allosteric inhibitor of PDK4 developed for this purpose.[4][5][6][7]
Discovery and Synthesis
This compound (also referred to as compound 8c in initial studies) was identified through structural modifications of a hit anthraquinone compound.[1][2] The developmental process aimed to create a potent inhibitor with favorable pharmacokinetic properties for potential oral administration in treating metabolic diseases and cancer.[2] The resulting compound, an anthraquinone-derived molecule, demonstrated significant inhibitory activity against PDK4.[2][5]
Mechanism of Action
This compound functions as an allosteric inhibitor of PDK4.[2][5] Molecular docking studies have indicated that it binds optimally to the lipoamide-binding site of the PDK4 enzyme.[1][2] This binding prevents PDK4 from phosphorylating key serine residues (Ser232, Ser293, and Ser300) on the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[4][8] By inhibiting this phosphorylation, this compound effectively maintains the activity of the PDC, promoting the conversion of pyruvate into acetyl-CoA for entry into the TCA cycle and enhancing oxidative phosphorylation.[1]
In cancer cells, this mechanism helps to counteract the Warburg effect (aerobic glycolysis).[9] Downstream effects of PDK4 inhibition by this compound in cancer cell lines include the dose-dependent phosphorylation of p53 on serine 15, a decrease in the anti-apoptotic protein BCL-xL, and an increase in the pro-apoptotic protein BAX.[4][8] This cascade ultimately leads to the cleavage of PARP1 and caspase-3, inducing apoptosis.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity
| Parameter | Value | Description |
|---|
| IC₅₀ | 84 nM | The half-maximal inhibitory concentration against PDK4 enzyme activity.[2][4][5][6][8] |
Table 2: Cellular Activity
| Cell Lines | Concentration | Duration | Effect |
|---|---|---|---|
| HCT116 & RKO | 50 µM | 0-72 hours | Significantly impeded cell proliferation.[4][8] |
| HCT116 & RKO | 10-50 µM | 24 hours | Dose-dependently increased apoptosis.[4][8] |
| HEK293T | 10 µM | 24 hours | Inhibited phosphorylation of PDHE1α at Ser232, Ser293, and Ser300.[4][8] |
| AML12 | 10 µM | - | Significantly increased p-Akt.[4][8] |
Table 3: In Vivo Pharmacokinetics (Rat Model)
| Parameter | Value | Description |
|---|---|---|
| Bioavailability | 64% | Oral bioavailability.[4][8] |
| Half-life (t₁/₂) | > 7 hours | Elimination half-life.[4][8] |
| Clearance (CL) | 0.69 | Moderate clearance rate.[4][8] |
Table 4: In Vivo Efficacy
| Model | Dosage | Duration | Effect |
|---|---|---|---|
| Diet-induced obese C57BL/6J mice | 100 mg/kg (oral) | Daily for 1 week | Significantly improved glucose tolerance.[2][4] |
| IgE/antigen-activated BMMCs | 10 µM & 20 µM | - | Dose-dependently inhibited the release of β-hexosaminidase.[4][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments in the evaluation of this compound.
PDK4 Kinase Assay (In Vitro Inhibition)
The inhibitory activity of this compound on PDK4 is determined using a biochemical kinase assay.
-
Reagents and Materials: Recombinant human PDK4 enzyme, pyruvate dehydrogenase E1α subunit (PDHE1α) as a substrate, ATP, kinase assay buffer.
-
Procedure:
-
The PDK4 enzyme is pre-incubated with varying concentrations of this compound in the kinase assay buffer for a specified period at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding the PDHE1α substrate and ATP.
-
The reaction is allowed to proceed for a set time at 30°C and is then terminated.
-
The level of PDHE1α phosphorylation is quantified, typically using methods like ADP-Glo™ Kinase Assay or by detecting phosphoserine residues with specific antibodies via Western blot or ELISA.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Culture: Human colon cancer cell lines (HCT116 and RKO) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 50 µM) or a vehicle control (DMSO).
-
The plates are incubated for a period of up to 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.
-
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis via Flow Cytometry
This method quantifies the extent of apoptosis induced by the compound.
-
Cell Treatment: HCT116 and RKO cells are treated with this compound (10-50 µM) for 24 hours.
-
Procedure:
-
After treatment, both floating and adherent cells are collected.
-
Cells are washed with PBS and then resuspended in a binding buffer.
-
Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).
-
The stained cells are analyzed using a flow cytometer.
-
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptosis, late apoptosis, necrosis) is determined to quantify the dose-dependent effect on apoptosis.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo experiment assesses the effect of the compound on glucose metabolism.
-
Animal Model: Diet-induced obese C57BL/6J mice are used.
-
Procedure:
-
Mice are fasted overnight before the test.
-
This compound (100 mg/kg) is administered orally.
-
After a set period (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.
-
Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups to determine the improvement in glucose tolerance.
Conclusion
This compound is a potent, orally bioavailable allosteric inhibitor of PDK4 that has demonstrated promising therapeutic potential in preclinical studies.[2][4][8] Its ability to enhance glucose metabolism and induce apoptosis in cancer cells provides a strong rationale for its further development as a treatment for metabolic disorders and various types of cancer.[2][4] The comprehensive data gathered from in vitro and in vivo experiments underscore its efficacy and favorable pharmacokinetic profile, establishing it as a significant lead compound for targeting cellular metabolism in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound | PDK | Apoptosis | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Specificity of PDK4-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDK4-IN-1 hydrochloride, a potent and orally active allosteric inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), has emerged as a significant tool compound for investigating cellular metabolism and as a potential therapeutic agent in metabolic diseases and cancer. This technical guide provides a comprehensive overview of the target specificity of this compound, including its primary target affinity, mechanism of action, and available (though limited) data on its broader kinase selectivity. Detailed experimental protocols for key assays are provided to enable researchers to rigorously assess its function and specificity in their own experimental systems.
Introduction
Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial serine/threonine kinase that plays a pivotal role in cellular energy homeostasis. By phosphorylating and inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), PDK4 acts as a crucial switch, shifting metabolism from glucose oxidation towards glycolysis and fatty acid oxidation. This regulation is vital in various physiological states, including fasting and starvation. Dysregulation of PDK4 activity has been implicated in a range of pathologies, including type 2 diabetes, heart disease, and various cancers, making it an attractive target for therapeutic intervention.
This compound, also identified as compound 8c in its primary publication, is an anthraquinone (B42736) derivative that potently inhibits PDK4 with an IC50 of 84 nM.[1] It functions as an allosteric inhibitor, binding to the lipoamide-binding site of PDK4.[2] This guide will delve into the specifics of its interaction with PDK4 and what is currently known about its effects on other kinases, providing a critical resource for its application in research and drug development.
Core Target Profile
Primary Target: Pyruvate Dehydrogenase Kinase 4 (PDK4)
This compound demonstrates high potency against its primary target, PDK4. The key quantitative measure of its activity is summarized in the table below.
| Target | Parameter | Value | Assay Type | Reference |
| PDK4 | IC50 | 84 nM | Biochemical Kinase Assay | [1] |
Mechanism of Action
This compound is an allosteric inhibitor of PDK4.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, often leading to higher selectivity. In the case of PDK4-IN-1, it binds to the lipoamide-binding pocket, a site essential for the interaction of PDK4 with its substrate, the E2 subunit of the Pyruvate Dehydrogenase Complex. By occupying this site, PDK4-IN-1 prevents the proper docking of PDK4 to the PDC, thereby inhibiting the phosphorylation of the E1α subunit (PDHE1α). This leads to the activation of the PDC and a subsequent increase in glucose oxidation.
The downstream cellular effects of PDK4 inhibition by this compound are significant. In various cell models, it has been shown to inhibit the phosphorylation of PDHE1α at key serine residues (Ser232, Ser293, and Ser300), leading to a metabolic shift.[1] This has been linked to anti-proliferative and pro-apoptotic effects in cancer cells and improved glucose tolerance in animal models of diabetes.[1]
Target Specificity and Selectivity
A critical aspect of any kinase inhibitor is its selectivity profile, as off-target effects can lead to unforeseen biological consequences and therapeutic liabilities.
Kinase Selectivity Profile
Comprehensive, publicly available data on the selectivity of this compound against a broad panel of kinases is currently limited. The primary publication focuses on its potent activity against PDK4. While its allosteric mechanism of action suggests a potentially higher degree of selectivity compared to ATP-competitive inhibitors, empirical data from a broad kinase screen is necessary for a complete assessment.
Researchers using this compound are strongly encouraged to perform their own selectivity profiling, especially if unexpected phenotypes are observed. Commercial services are available for broad kinase panel screening.
Known Off-Target Effects
To date, no significant off-target kinase activities for this compound have been reported in the peer-reviewed literature. However, the absence of evidence is not evidence of absence. Without a comprehensive kinase screen, the potential for off-target effects remains an important consideration.
Signaling Pathways and Experimental Workflows
PDK4 Signaling Pathway
The following diagram illustrates the central role of PDK4 in cellular metabolism and the point of intervention for this compound.
Experimental Workflow for Assessing Target Specificity
This diagram outlines a typical workflow for confirming the on-target activity and assessing the selectivity of a kinase inhibitor like this compound.
Experimental Protocols
PDK4 Biochemical Kinase Assay (Adapta™ Universal Kinase Assay Format)
This protocol is adapted from the general procedure for the Adapta™ Universal Kinase Assay and should be optimized for specific laboratory conditions.
Materials:
-
Recombinant human PDK4 enzyme
-
PDK4 peptide substrate (e.g., a peptide containing the PDHE1α phosphorylation sites)
-
Adapta™ Universal Kinase Assay Kit (including Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and TR-FRET dilution buffer)
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to a 4x final assay concentration.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the 4x compound dilution to the assay plate wells.
-
Add 2.5 µL of 4x PDK4 enzyme solution in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 2x solution of PDK4 peptide substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Detection:
-
Prepare the detection reagent by mixing the Adapta™ Eu-anti-ADP antibody and the Alexa Fluor® 647 ADP tracer in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
Add 5 µL of the detection reagent to each well.
-
-
Equilibration: Incubate the plate at room temperature for 30 minutes to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phosphorylation of PDHE1α
This protocol provides a general framework for assessing the phosphorylation status of the PDK4 substrate, PDHE1α, in cell lysates.
Materials:
-
Cell lines of interest (e.g., HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDHE1α (Ser293), anti-total-PDHE1α, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDHE1α) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total PDHE1α and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PDHE1α signal to the total PDHE1α signal and the loading control.
Conclusion
This compound is a potent and valuable tool for the study of PDK4 biology. Its allosteric mechanism of action is a promising feature for target selectivity. While its high potency against PDK4 is well-established, the broader kinase selectivity profile remains an area requiring further investigation. The experimental protocols provided in this guide offer a starting point for researchers to independently verify its on-target effects and explore its specificity in their systems of interest. As with any chemical probe, careful experimental design and interpretation are paramount to generating robust and reliable data.
References
In-Depth Technical Guide: The Biological Activity of PDK4-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of PDK4-IN--1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support further research and development.
Core Concepts: Understanding PDK4 and its Inhibition
Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial enzyme that plays a critical role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). PDK4 phosphorylates and inactivates the E1α subunit of PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle. This metabolic switch from glucose oxidation to glycolysis is implicated in various pathological conditions, including cancer, diabetes, and heart failure.
PDK4-IN-1 hydrochloride is an anthraquinone (B42736) derivative that acts as a potent inhibitor of PDK4.[1][2][3][4] By inhibiting PDK4, this compound restores PDC activity, promoting glucose oxidation and inducing metabolic reprogramming in cells. This mechanism underlies its observed anticancer, antidiabetic, and anti-allergic properties.[1]
Quantitative Biological Activity of this compound
The biological efficacy of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Activity
| Parameter | Cell Line(s) | Concentration/IC50 | Observed Effect |
| PDK4 Inhibition | - | 84 nM (IC50) | Potent inhibition of PDK4 enzymatic activity.[1][2][3][4] |
| Cell Proliferation | HCT116, RKO (human colon cancer) | 50 µM | Significant impediment of cell proliferation over 72 hours.[1] |
| Colony Formation | HCT116, RKO | Not specified | Significant reduction in colony formation efficiency.[1] |
| Apoptosis | HCT116, RKO | 10-50 µM | Dose-dependent increase in apoptosis after 24 hours.[1] |
| PDHE1α Phosphorylation | HEK293T | 10 µM | Inhibition of phosphorylation at Ser232, Ser293, and Ser300.[1] |
| Akt Phosphorylation | AML12 (mouse hepatocyte) | 10 µM | Significant increase in p-Akt.[1] |
| p53 Phosphorylation | HCT116, RKO | Not specified | Dose-dependent increase in phosphorylation at Ser15.[1] |
| β-hexosaminidase Release | IgE/antigen-activated BMMCs | 10-20 µM | Dose-dependent inhibition of release.[1] |
In Vivo Activity & Pharmacokinetics
| Parameter | Animal Model | Dosage | Observed Effect |
| Glucose Tolerance | C57BL/6J mice | 100 mg/kg (oral, daily for 1 week) | Significant improvement in glucose tolerance.[1] |
| Bioavailability | Rat | Not specified | 64% |
| Half-life (t1/2) | Rat | Not specified | >7 hours |
| Clearance (CL) | Rat | Not specified | 0.69 L/h/kg |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by directly inhibiting PDK4, which in turn modulates downstream signaling pathways involved in metabolism, cell survival, and apoptosis.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the anticancer properties of this compound.
Detailed Experimental Protocols
In Vitro PDK4 Enzymatic Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against purified PDK4 enzyme.
Materials:
-
Recombinant human PDK4 enzyme
-
PDC E1α subunit (substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the PDK4 enzyme and the PDC E1α substrate to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, RKO)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation state of specific proteins, such as PDHE1α, Akt, and p53.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PDHE1α, anti-PDHE1α, anti-phospho-Akt, anti-Akt, anti-phospho-p53, anti-p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an animal to clear a glucose load from the blood, providing an indication of insulin (B600854) sensitivity and glucose metabolism.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound formulation for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize mice and treat them daily with this compound or vehicle control via oral gavage for the specified duration (e.g., 1 week).
-
After the treatment period, fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer a glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.
References
An In-Depth Technical Guide to PDK4-IN-1 Hydrochloride and its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). We delve into its mechanism of action, its profound effects on cellular metabolism, and its potential therapeutic applications in metabolic diseases and oncology. This document synthesizes key quantitative data from preclinical studies, details experimental protocols for its evaluation, and illustrates the underlying signaling pathways.
Introduction to PDK4 and Cellular Metabolism
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA. The activity of PDC is tightly regulated, primarily through reversible phosphorylation by a family of four dedicated kinases, the Pyruvate Dehydrogenase Kinases (PDK1-4).
PDK4 is a key isozyme that phosphorylates and inactivates the E1α subunit of the PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA. This action effectively shifts cellular metabolism away from glucose oxidation and towards glycolysis, even in the presence of oxygen (the Warburg effect), and promotes the utilization of fatty acids. Upregulation of PDK4 is associated with various pathological states, including type 2 diabetes, heart failure, and several cancers. By inhibiting PDK4, this compound restores PDC activity, promoting glucose oxidation and reprogramming cellular metabolism.
This compound: A Potent Allosteric Inhibitor
This compound, also referred to as compound 8c in its initial discovery, is an anthraquinone-derived, orally active, allosteric inhibitor of PDK4.[1] It exhibits high potency with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
Mechanism of Action
This compound acts as an allosteric inhibitor of PDK4.[1] Molecular docking studies suggest that it binds to the lipoamide (B1675559) binding site of PDK4, distinct from the ATP-binding pocket.[1] This binding induces a conformational change in the enzyme, leading to the inhibition of its kinase activity. By inhibiting PDK4, this compound prevents the phosphorylation of the PDH E1α subunit, thereby maintaining the PDC in its active, dephosphorylated state. This promotes the conversion of pyruvate to acetyl-CoA and enhances glucose oxidation.
The following diagram illustrates the regulatory role of PDK4 on the Pyruvate Dehydrogenase Complex and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDK4 | 84 | [1] |
Table 2: In Vitro Anti-proliferative and Pro-apoptotic Effects on Human Colon Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Time (hours) | Effect | Reference |
| HCT116 | PDK4-IN-1 | 50 | 72 | Significant impedance of proliferation | [2] |
| RKO | PDK4-IN-1 | 50 | 72 | Significant impedance of proliferation | [2] |
| HCT116 | PDK4-IN-1 | 10-50 | 24 | Dose-dependent increase in apoptosis | [2] |
| RKO | PDK4-IN-1 | 10-50 | 24 | Dose-dependent increase in apoptosis | [2] |
Table 3: In Vivo Efficacy in a Mouse Model of Diet-Induced Obesity
| Treatment | Dosage | Administration Route | Duration | Effect on Glucose Tolerance | Reference |
| PDK4-IN-1 | 100 mg/kg/day | Oral | 1 week | Significantly improved | [2] |
Table 4: In Vivo Efficacy in a Passive Cutaneous Anaphylaxis Mouse Model
| Treatment Group | PDK4-IN-1 Concentration (µM) | Absorbance (β-hexosaminidase release) | Reference |
| IgE/Antigen | 0 | 0.26 | [2] |
| IgE/Antigen + PDK4-IN-1 | 10 | 0.20 | [2] |
| IgE/Antigen + PDK4-IN-1 | 20 | 0.126 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
PDK4 Kinase Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of the PDC E1α subunit by PDK4.
-
Materials:
-
Recombinant human PDK4
-
Recombinant human PDC E1α subunit
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Phospho-specific antibody against PDH E1α (e.g., anti-phospho-Ser293)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the PDK4 enzyme and the PDC E1α substrate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Coat the plate with a capture antibody for the PDC E1α subunit.
-
Wash the plate and add the primary phospho-specific antibody.
-
Wash the plate and add the secondary antibody.
-
Add a substrate for the detection label (e.g., TMB for HRP) and measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Human colon cancer cell lines (e.g., HCT116, RKO)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Materials:
-
Human colon cancer cell lines (e.g., HCT116, RKO)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blot Analysis of PDH Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of the PDH E1α subunit.
-
Materials:
-
Cells or tissue lysates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-PDH E1α (Ser293, Ser300, Ser232), anti-total PDH E1α, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells or tissues with this compound.
-
Lyse the cells or tissues and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated PDH levels to total PDH and a loading control like β-actin.
-
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of this compound on glucose metabolism.
-
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet)
-
This compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
-
Procedure:
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally to the mice daily for one week.
-
Fast the mice overnight (approximately 16 hours) before the test.
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution orally or via intraperitoneal injection.
-
Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Passive Cutaneous Anaphylaxis (PCA) Model in Mice
This in vivo model assesses the anti-allergic activity of this compound.
-
Materials:
-
Mice (e.g., BALB/c)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
This compound
-
-
Procedure:
-
Sensitize the mice by intradermally injecting anti-DNP IgE into one ear.
-
After 24 hours, administer this compound or vehicle orally.
-
One hour after drug administration, intravenously inject a mixture of DNP-HSA and Evans blue dye.
-
After 30 minutes, sacrifice the mice and dissect the ears.
-
Extract the Evans blue dye from the ear tissue using formamide.
-
Measure the absorbance of the extracted dye at 620 nm.
-
A reduction in absorbance in the treated group compared to the control group indicates inhibition of the allergic reaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the action of this compound.
PDK4 Signaling in Cancer Metabolism
Experimental Workflow for In Vitro Evaluation of PDK4-IN-1
Logical Relationship of PDK4 Inhibition and its Therapeutic Effects
Conclusion
This compound is a promising small molecule inhibitor of PDK4 with demonstrated preclinical efficacy in models of cancer, diabetes, and allergic reactions. Its ability to modulate cellular metabolism by activating the Pyruvate Dehydrogenase Complex highlights the therapeutic potential of targeting PDK4. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the utility of this compound and the broader field of metabolic reprogramming in disease. Further investigation is warranted to translate these promising preclinical findings into clinical applications.
References
Technical Guide: PDK4-IN-1 Hydrochloride - A Potent Modulator of the PDK4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Concepts: The Role of PDK4 in Cellular Metabolism
Pyruvate Dehydrogenase Kinase 4 (PDK4) is a key mitochondrial enzyme that plays a critical role in the regulation of glucose metabolism. It functions by phosphorylating and thereby inactivating the E1α subunit of the pyruvate dehydrogenase complex (PDC). This inactivation prevents the conversion of pyruvate to acetyl-CoA, effectively acting as a switch from glucose oxidation to fatty acid oxidation. Dysregulation of PDK4 activity has been implicated in various metabolic diseases, including type 2 diabetes and cancer.
This compound: A Potent Inhibitor
This compound is an anthraquinone (B42736) derivative that acts as a potent and orally bioavailable allosteric inhibitor of PDK4.[1][2][3] Its inhibitory action on PDK4 restores PDC activity, promoting glucose oxidation and impacting various cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 84 nM | Human | Kinase Assay | [4][5][6] |
Table 2: Cellular Effects of PDK4-IN-1 (Compound 8c)
| Cell Line | Concentration | Time | Effect | Reference |
| HCT116 and RKO | 10-50 µM | 24 hours | Dose-dependent increase in apoptosis | [4][5] |
| HCT116 and RKO | 50 µM | 0-72 hours | Significant impediment of proliferation | [4][5] |
| HEK293T | 10 µM | 24 hours | Inhibition of PDHE1α phosphorylation (Ser232, Ser293, Ser300) | [4][5] |
| AML12 | 10 µM | Not Specified | Significant increase in p-Akt | [4][5] |
| HCT116 and RKO | Not Specified | Not Specified | Dose-dependent phosphorylation of p53 on serine 15 | [4][5] |
| IgE/antigen-activated BMMCs | 10 µM and 20 µM | Not Specified | Dose-dependent inhibition of β-hexosaminidase release | [4] |
Table 3: In Vivo Effects and Pharmacokinetics of PDK4-IN-1 (Compound 8c)
| Animal Model | Dosage | Administration | Duration | Effect | Reference |
| C57BL/6J mice | 100 mg/kg | Oral | Daily for 1 week | Significant improvement in glucose tolerance | [4] |
| Rat | Not Specified | Not Specified | Not Specified | Good bioavailability (64%), long half-life (>7 h), moderate clearance (0.69 L/h/kg) | [5] |
Signaling Pathway Modulation by this compound
This compound exerts its effects by directly inhibiting PDK4, which in turn modulates downstream signaling pathways. The primary mechanism involves the reactivation of the Pyruvate Dehydrogenase Complex (PDC), leading to increased glucose oxidation.
Caption: this compound inhibits PDK4, preventing the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PDK4 inhibitors like this compound.
In Vitro PDK4 Kinase Activity Assay (Radiometric)
This assay measures the phosphorylation of a substrate by PDK4 to determine the inhibitory activity of a compound.
Materials:
-
Recombinant human PDK4 enzyme
-
Substrate (e.g., Myelin Basic Protein)
-
[γ-³³P]-ATP
-
Assay buffer (e.g., 250 mM Tris-HCl, 10 mM EDTA, 5 mM EGTA, 10 mM DTT, 50 mM MgCl₂)
-
This compound
-
96-well plates
-
Kinase-Glo® reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 25 µL of double-distilled water and 5 µL of 10x assay buffer to each well.
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.
-
Add 5 µL of ATP (10 µM) and 5 µL of the substrate (e.g., PDC E1, 0.2 µg per well) to all wells.[7]
-
Initiate the reaction by adding 5 µL of PDK4 (20 µM) in protein buffer to all wells except for the negative control.[7]
-
Mix the plate and incubate at 37°C for 30 minutes.[7]
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[7]
-
Shake the plate and incubate for 10 minutes at room temperature.[7]
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human colon cancer cell lines (e.g., HCT116, RKO)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 3,000 cells per well and culture for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 50 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 0-72 hours).[4][5]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
Materials:
-
Human colon cancer cell lines (e.g., HCT116, RKO)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 10-50 µM) for 24 hours.[4][5]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow for PDK4 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a PDK4 inhibitor like this compound.
Caption: A generalized workflow for the evaluation of a PDK4 inhibitor, from initial in vitro screening to in vivo efficacy and preclinical development.
Conclusion
This compound is a valuable research tool for investigating the role of PDK4 in health and disease. Its potent and specific inhibitory activity, coupled with its oral bioavailability, makes it a promising lead compound for the development of novel therapeutics targeting metabolic disorders and cancer. The experimental protocols and workflows detailed in this guide provide a framework for the further characterization and development of this and other PDK4 inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Pyruvate Dehydrogenase Kinase 4: Regulation by Thiazolidinediones and Implication in Glyceroneogenesis in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. cloud-clone.us [cloud-clone.us]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
The Anti-Allergic Potential of PDK4-IN-1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-allergic activity of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways, offering a core resource for researchers in allergy, immunology, and drug development.
Introduction
Allergic diseases, driven by the activation of mast cells and the subsequent release of inflammatory mediators, represent a significant global health challenge. This compound, also identified as compound 8c, has emerged as a promising therapeutic candidate due to its demonstrated anti-allergic properties.[1][2] With a potent inhibitory concentration (IC50) of 84 nM against PDK4, this compound offers a novel mechanistic approach to attenuating allergic responses.[1][3] This guide delves into the preclinical evidence supporting the anti-allergic effects of this compound.
Quantitative Data Summary
The anti-allergic efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
| Parameter | Value | Assay | Reference |
| IC50 | 84 nM | PDK4 Inhibition Assay | [1][3] |
Table 1: In Vitro Potency of this compound
| Treatment | Concentration | β-Hexosaminidase Release (Absorbance at 405 nm) | Inhibition (%) |
| IgE/Antigen Control | - | 0.260 | 0% |
| This compound | 10 µM | 0.200 | 23.1% |
| This compound | 20 µM | 0.126 | 51.5% |
Table 2: Inhibition of Mast Cell Degranulation by this compound [1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for the key experiments cited.
In Vitro: β-Hexosaminidase Release Assay
This assay quantifies the degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.
-
Cell Culture: Bone Marrow-Derived Mast Cells (BMMCs) are cultured in an appropriate medium supplemented with cytokines like IL-3 and SCF to promote differentiation and proliferation.
-
Sensitization: BMMCs are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
-
Inhibitor Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of this compound (e.g., 10 µM and 20 µM) for 30 minutes.[4]
-
Antigen Challenge: Mast cell degranulation is triggered by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification: The supernatant is collected, and the β-hexosaminidase activity is determined by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) as a substrate. The absorbance is measured at 405 nm. The percentage of inhibition is calculated relative to the IgE/antigen-stimulated control.
In Vivo: Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a classic in vivo assay to evaluate localized allergic reactions.
-
Animal Model: BALB/c mice are typically used for this model.
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear.
-
Drug Administration: this compound (e.g., 50 mg/kg) is administered, often intraperitoneally, 24 hours after sensitization.[4]
-
Antigen Challenge and Visualization: A mixture of DNP-HSA and Evans Blue dye is injected intravenously. The antigen cross-links the IgE on mast cells, leading to degranulation, increased vascular permeability, and extravasation of the Evans Blue dye at the site of IgE injection.
-
Quantification: The amount of dye leakage is quantified by extracting the Evans Blue from the ear tissue and measuring its absorbance, which correlates with the severity of the allergic reaction.
Signaling Pathways and Mechanism of Action
The anti-allergic effect of this compound is rooted in the metabolic regulation of mast cell activation. The following diagrams illustrate the proposed mechanism.
Caption: Canonical IgE-mediated mast cell activation pathway.
Caption: Proposed mechanism of this compound in mast cells.
The anti-allergic activity of this compound is thought to be mediated through its impact on cellular metabolism, which is intrinsically linked to mast cell function. Mast cell degranulation is an energy-intensive process requiring a steady supply of ATP.[5][6] The Pyruvate Dehydrogenase (PDH) complex is a critical gatekeeper enzyme that links glycolysis to the TCA cycle and oxidative phosphorylation, the primary source of ATP.
PDK4 inhibits the PDH complex through phosphorylation. By inhibiting PDK4, this compound effectively "releases the brake" on the PDH complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This ensures a sufficient energy supply for cellular processes but may also modulate the signaling pathways involved in degranulation. The precise signaling intermediates affected by this metabolic shift in mast cells are an active area of investigation.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-allergic activity.
Conclusion and Future Directions
This compound demonstrates significant anti-allergic activity by inhibiting mast cell degranulation. The available data suggests that its mechanism of action is tied to the metabolic regulation of mast cell function. Further research is warranted to fully elucidate the specific signaling pathways in mast cells that are modulated by PDK4 inhibition. Investigating the effects of this compound on the release of other key allergic mediators, such as histamine, leukotrienes, and cytokines (e.g., TNF-α, IL-6), will provide a more comprehensive understanding of its therapeutic potential. The development of potent and specific PDK4 inhibitors like this compound represents a promising and novel approach for the treatment of allergic diseases.
References
- 1. Cellular Energetics of Mast Cell Development and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. [보고서]PDK4 저해제 개발 [scienceon.kisti.re.kr]
- 5. Cellular Energetics of Mast Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PDK4-IN-1 Hydrochloride In Vivo Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDK4-IN-1 hydrochloride is a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4), an enzyme that plays a critical role in cellular metabolism.[1][2][3][4][5] PDK4 inhibits the pyruvate dehydrogenase complex (PDC), thereby limiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle.[6] By inhibiting PDK4, this compound can shift metabolism from glycolysis towards mitochondrial glucose oxidation, a mechanism with therapeutic potential in various diseases, including metabolic disorders and cancer.[6][7]
These application notes provide a detailed overview of in vivo dosing protocols for this compound based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in various disease models.
Physicochemical and Pharmacokinetic Properties
PDK4-IN-1 is an anthraquinone (B42736) derivative with an IC50 of 84 nM for PDK4.[1][2] Pharmacokinetic studies in rats have demonstrated its suitability for oral administration.
Table 1: Pharmacokinetic Parameters of PDK4-IN-1 in Rats [1][2]
| Parameter | Value |
| Bioavailability (Oral) | 64% |
| Half-life (t½) | > 7 hours |
| Clearance (CL) | 0.69 L/h/kg |
In Vivo Dosing Protocols
The following protocols are based on a study investigating the effects of PDK4-IN-1 on glucose metabolism in a diet-induced obesity mouse model.
Metabolic Disease Model: Diet-Induced Obese Mice
Objective: To evaluate the effect of this compound on glucose tolerance.
Animal Model: C57BL/6J mice (8 weeks old) on a high-fat diet.[2]
Table 2: Dosing Protocol for this compound in a Metabolic Disease Model [1][2]
| Parameter | Details |
| Compound | PDK4-IN-1 (also referred to as Compound 8c) |
| Dosage | 100 mg/kg |
| Administration Route | Oral gavage |
| Frequency | Daily |
| Duration | 1 week |
| Vehicle | Not explicitly stated, but a common vehicle for oral administration of similar compounds includes DMSO, PEG300, and Tween 80 in saline.[8] |
Experimental Procedure:
-
Animal Acclimation: Acclimate C57BL/6J mice to the housing conditions for at least one week before the start of the experiment.
-
Induction of Obesity: Feed mice a high-fat diet to induce obesity and glucose intolerance.
-
Treatment: Administer this compound at a dose of 100 mg/kg via oral gavage daily for one week. A vehicle control group should be included.
-
Efficacy Evaluation: Perform a glucose tolerance test (GTT) at the end of the treatment period to assess the compound's effect on glucose metabolism.
Expected Outcome: Treatment with this compound at this dose has been shown to significantly improve glucose tolerance in diet-induced obese mice.[1][3]
Cancer Models: Considerations for Protocol Design
While a specific in vivo dosing protocol for this compound in cancer models is not yet published, its demonstrated anti-proliferative and pro-apoptotic effects in human colon cancer cell lines (HCT116 and RKO) suggest its potential as an anti-cancer agent.[1][2] Researchers can adapt the oral dosing protocol from the metabolic disease model as a starting point for xenograft studies.
Another PDK4 inhibitor, KIS37, has been used in a pancreatic cancer xenograft model in nude mice at a dose of 40 mg/kg via intraperitoneal injection, which showed tumor growth suppression without evident toxicity.[9] This provides an alternative administration route and dosage to consider.
Table 3: Example Dosing Protocols for PDK4 Inhibitors in Cancer Models
| Parameter | This compound (Proposed) | KIS37 (Published)[9] |
| Animal Model | Nude mice with tumor xenografts | Nude mice with pancreatic tumor xenografts |
| Dosage | 50-100 mg/kg (starting dose) | 40 mg/kg |
| Administration Route | Oral gavage | Intraperitoneal injection |
| Frequency | Daily | Daily |
| Duration | 2-4 weeks (or until tumor burden endpoint) | Not specified |
| Vehicle | e.g., 5% DMSO, 30% PEG300, 5% Tween 80 in saline | Not specified |
Experimental Workflow for a Xenograft Study:
Signaling Pathway
PDK4 plays a central role in the regulation of cellular metabolism. Its inhibition by this compound is expected to reactivate the Pyruvate Dehydrogenase Complex (PDC), leading to increased glucose oxidation.
Formulation Guidelines
This compound is a solid powder. For in vivo administration, it needs to be dissolved in a suitable vehicle. While the exact formulation for the published studies is not always detailed, a common approach for similar compounds involves a multi-component solvent system to ensure solubility and bioavailability.
Example Vehicle Formulation:
A suggested vehicle for oral administration could be a mixture of:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline or PBS
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline or PBS to the desired final volume and mix well.
-
It is recommended to prepare the formulation fresh on the day of dosing.
Safety and Toxicology
No specific toxicology studies for this compound are publicly available. As with any investigational compound, researchers should conduct appropriate safety and tolerability studies before proceeding to large-scale efficacy experiments. This may include dose-range-finding studies to determine the maximum tolerated dose (MTD).
Conclusion
This compound is a promising orally bioavailable inhibitor of PDK4 with demonstrated in vivo activity in a metabolic disease model. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various preclinical models. Further studies are warranted to establish optimal dosing regimens and to evaluate its safety profile for different therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDK | Apoptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. mdpi.com [mdpi.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. PDK4-IN-1 | TargetMol [targetmol.com]
- 9. Antitumor activity of potent pyruvate dehydrogenase kinase 4 inhibitors from plants in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDK4-IN-1 Hydrochloride in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDK4-IN-1 hydrochloride is a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) with an IC50 of 84 nM[1][2][3]. As an anthraquinone (B42736) derivative, this inhibitor has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, as well as potential antidiabetic and anti-allergic activities[1][2][3]. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell proliferation, apoptosis, and the modulation of the PDK4 signaling pathway.
Mechanism of Action
PDK4 is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex. This inhibition diverts pyruvate from oxidative phosphorylation in the mitochondria towards lactate (B86563) production via glycolysis (the Warburg effect), a metabolic phenotype often observed in cancer cells.
This compound acts as an allosteric inhibitor of PDK4[4]. By inhibiting PDK4, it prevents the phosphorylation of the PDH E1α subunit at key serine residues (Ser232, Ser293, and Ser300)[1]. This leads to the activation of the PDH complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. The downstream effects include a reduction in cellular proliferation and the induction of apoptosis in cancer cells[1][2][3].
Signaling Pathway Diagram
Caption: PDK4 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 | - | 84 nM | [1][2][3] |
| Cell Proliferation | HCT116, RKO | Significantly impeded at 50 µM over 72 hours. | [1][2] |
| Apoptosis | HCT116, RKO | Dose-dependent increase at 10-50 µM over 24 hours. | [1][2] |
| PDHE1α Phosphorylation | HEK293T | Inhibition of Ser232, Ser293, and Ser300 phosphorylation at 10 µM over 24 hours. | [1] |
| Downstream Markers | HCT116, RKO | Increased p53 phosphorylation, increased BAX, decreased BCL-xL, increased cleaved PARP1 and caspase 3. | [1][2] |
| p-Akt | AML12 | Significantly increased at 10 µM. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared. The solubility in DMSO is approximately 125 mg/mL (317.36 mM)[5].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months[2].
Cell Culture
-
Cell Lines: HCT116 (ATCC CCL-247) and RKO (ATCC CRL-2577) human colorectal carcinoma cell lines are recommended.
-
Growth Medium:
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2[6][8][9].
-
Subculturing: Passage cells when they reach 70-90% confluency. Use Trypsin-EDTA to detach the cells[6][8][10].
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed HCT116 or RKO cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours)[2].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 0, 10, 25, 50 µM) for 24 hours[2].
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Wash the adherent cells with PBS and detach them with Trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Western Blot for PDH Phosphorylation
-
Cell Lysis:
-
Seed cells and treat with this compound (e.g., 10 µM for 24 hours) as described above[1].
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PDHE1α (Ser232, Ser293, or Ser300) and total PDHE1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Cell-Based Assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overexpression of PDK4 is associated with cell proliferation, drug resistance and poor prognosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PDK | Apoptosis | TargetMol [targetmol.com]
- 6. encodeproject.org [encodeproject.org]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. elabscience.com [elabscience.com]
- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 10. horizondiscovery.com [horizondiscovery.com]
Preparing PDK4-IN-1 Hydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDK4-IN-1 hydrochloride is a potent and orally active allosteric inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), with an IC50 of 84 nM.[1][2] As an anthraquinone (B42736) derivative, it has demonstrated potential in preclinical studies for its antidiabetic, anticancer, and anti-allergic activities by modulating cellular metabolism, proliferation, and apoptosis.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including cell-based assays and in vivo studies. These application notes provide detailed protocols for the solubilization and storage of this compound.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 393.87 g/mol | [2] |
| IC50 (PDK4) | 84 nM | [1][2] |
| Solubility in DMSO | 79 mg/mL (200.57 mM) | [2][4] |
| Solubility in Water | 20 mg/mL (50.77 mM) (may require warming) | [2][5] |
| Solubility in Ethanol | 20 mg/mL (50.77 mM) | [2] |
| Solid Storage | Up to 3 years at -20°C | [6][7] |
| DMSO Stock Solution Storage | Up to 6 months at -80°C; Up to 1 month at -20°C | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDK4 signaling pathway and a general workflow for preparing and using a this compound stock solution.
Caption: PDK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Stock Solution Preparation.
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Pipettes and sterile tips
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Pre-handling Preparation: Before opening the vial, briefly centrifuge the solid this compound to ensure all the powder is at the bottom.[7]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of the compound (Molecular Weight = 393.87 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed compound. It is crucial to use a fresh stock of DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2][8]
-
Ensuring Complete Solubilization: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, brief sonication may be applied.[7] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.[1][6] The volume of the aliquots should be based on the typical requirements of your experiments.
-
Storage: Store the aliquoted stock solutions in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are properly labeled with the compound name, concentration, date of preparation, and your initials.
Protocol for Preparing Working Solutions for Cell-Based Assays:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: It is recommended to perform serial dilutions of the high-concentration DMSO stock in DMSO first before making the final dilution into your aqueous cell culture medium.[8] This helps to prevent precipitation of the compound.
-
Final Dilution: Add the desired volume of the diluted DMSO stock to your cell culture medium to achieve the final working concentration. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.[6]
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
By following these detailed protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PDK4-IN-1 | TargetMol [targetmol.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. PDK4-IN-1 ≥98% (HPLC) | 2310262-11-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for PDK4-IN-1 Hydrochloride in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PDK4-IN-1 hydrochloride, a potent pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) inhibitor, in studies involving the HCT116 human colorectal carcinoma cell line. This document includes an overview of its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Introduction
This compound is an anthraquinone (B42736) derivative that acts as a potent and orally active inhibitor of PDK4 with an IC50 of 84 nM.[1][2][3] In the context of cancer research, particularly with HCT116 colorectal cancer cells, this inhibitor has been shown to suppress cellular proliferation, impede transformation, and induce apoptosis.[1][2] Its mechanism of action involves the modulation of key signaling pathways related to metabolism and cell death.
Mechanism of Action
This compound exerts its anti-cancer effects in HCT116 cells through the inhibition of PDK4. This kinase normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper of mitochondrial respiration. By inhibiting PDK4, PDK4-IN-1 restores PDH activity, shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation.
The downstream effects of PDK4 inhibition in HCT116 cells include a dose-dependent increase in apoptosis.[1][3] This is mediated through the phosphorylation of p53 on serine 15, a decrease in the anti-apoptotic protein BCL-xL, and an increase in the pro-apoptotic protein BAX.[1][3] Consequently, this leads to the cleavage of PARP1 and caspase 3, key executioners of apoptosis.[1][3] Furthermore, PDK4 signaling has been linked to the CREB-RHEB-mTORC1 pathway and the regulation of HIF-1α, a key factor in cancer cell adaptation to hypoxia.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HCT116 cells.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 84 nM | - | [1][2][3] |
Table 2: Effective Concentrations and Treatment Times
| Application | Concentration Range | Treatment Duration | Cell Line | Reference |
| Inhibition of Proliferation | 50 μM | 0-72 hours | HCT116 | [1][2] |
| Induction of Apoptosis | 10-50 μM | 24 hours | HCT116 | [1][3] |
Table 3: Effects on Apoptosis-Related Protein Expression
| Protein | Effect of PDK4-IN-1 Treatment | Cell Line | Reference |
| p53 (Ser15 phosphorylation) | Dose-dependent increase | HCT116 | [1][3] |
| BCL-xL | Decrease | HCT116 | [1][3] |
| BAX | Increase | HCT116 | [1][3] |
| Cleaved PARP1 | Increase | HCT116 | [1][3] |
| Cleaved Caspase 3 | Increase | HCT116 | [1][3] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in HCT116 cells.
Caption: General experimental workflow for studying PDK4-IN-1 in HCT116 cells.
Experimental Protocols
HCT116 Cell Culture
-
Growth Medium: Prepare complete growth medium consisting of McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Culture HCT116 cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile 1x PBS.
-
Add 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture flasks at a subcultivation ratio of 1:3 to 1:10.
-
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the complete growth medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
Cell Viability (MTT) Assay
-
Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 μM) and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis (Annexin V-FITC/Propidium Iodide) Assay
-
Seeding and Treatment: Seed HCT116 cells in a 6-well plate and treat with this compound (e.g., 0, 10, 25, 50 μM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Staining: Wash the cells with cold 1x PBS and resuspend them in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the HCT116 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., PDK4, p-p53, BCL-xL, BAX, cleaved caspase 3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PDK4-IN-1 | TargetMol [targetmol.com]
- 4. PDK4 Protein Promotes Tumorigenesis through Activation of cAMP-response Element-binding Protein (CREB)-Ras Homolog Enriched in Brain (RHEB)-mTORC1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oncogenic role of PDK4 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PDK4-IN-1 Hydrochloride Treatment in RKO Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of PDK4-IN-1 hydrochloride, a potent pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) inhibitor, on the human colon carcinoma cell line, RKO. Detailed protocols for key experimental procedures are included to facilitate the replication and further investigation of its anti-cancer properties.
Introduction
This compound is an anthraquinone (B42736) derivative that acts as a potent and orally active inhibitor of PDK4 with an IC50 of 84 nM.[1][2][3] Research has demonstrated its ability to suppress cellular proliferation, inhibit cell transformation, and induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.[1][2] This document focuses on its application in RKO cells, a widely used model for colorectal cancer research.
Effects on RKO Cell Proliferation and Viability
This compound significantly hinders the proliferation of RKO cells.[1][2] Treatment with this inhibitor has been shown to impede cell growth and reduce the colony-forming capacity of RKO cells, indicating its potential to control tumor growth.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Concentration | Time (hours) | Effect |
| Proliferation | RKO | PDK4-IN-1 | 50 µM | 0-72 | Significant impediment of proliferation |
| Colony Formation | RKO | PDK4-IN-1 | Not Specified | Not Specified | Significant reduction in colony formation efficiency |
Induction of Apoptosis
This compound is a potent inducer of apoptosis in RKO cells.[1] Treatment with the inhibitor leads to a dose-dependent increase in programmed cell death.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Concentration (µM) | Time (hours) | Effect |
| Apoptosis | RKO | PDK4-IN-1 | 10-50 | 24 | Dose-dependent increase in apoptosis |
Mechanism of Action: Signaling Pathways
The anti-cancer effects of this compound in RKO cells are mediated through the modulation of key signaling pathways involved in apoptosis and cell survival.
-
p53 Phosphorylation: Treatment with PDK4-IN-1 induces a dose-dependent phosphorylation of p53 on serine 15 in RKO cells.[1][3]
-
Bcl-2 Family Proteins: The inhibitor decreases the expression of the anti-apoptotic protein BCL-xL and increases the expression of the pro-apoptotic protein BAX.[1][3]
-
Caspase Activation and PARP Cleavage: PDK4-IN-1 treatment leads to increased cleavage of PARP1 and caspase-3, key executioners of apoptosis.[1][3]
Experimental Protocols
RKO Cell Culture
Materials:
-
RKO cell line (ATCC® CRL-2577™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of RKO cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Plating: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension. Seed cells into new flasks or plates at the desired density for experiments.
This compound Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 10, 20, 50 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the appropriate concentrations of this compound or vehicle control (medium with the same percentage of DMSO). Incubate for the specified duration (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RKO cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Colony Formation Assay
Materials:
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of RKO cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound at the desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh treatment-containing medium every 2-3 days.
-
Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed RKO cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p-p53 (Ser15), anti-BCL-xL, anti-BAX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash the RKO cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (β-actin or GAPDH).
References
Application Notes and Protocols for Oral Administration of PDK4-IN-1 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of PDK4-IN-1 hydrochloride in mouse models for various research applications, including metabolic diseases and cancer. The protocols outlined below are based on available preclinical data and established methodologies for similar compounds.
Compound Profile
-
Name: this compound
-
Mechanism of Action: A potent and orally active allosteric inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4) with an IC50 of 84 nM.[1][2] By inhibiting PDK4, PDK4-IN-1 prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC), thereby promoting glucose oxidation.
-
Therapeutic Potential: Shows promise in the treatment of metabolic diseases, cancer, and allergic reactions.[1][3][4]
-
Chemical Properties: An anthraquinone (B42736) derivative.[1][2]
Data Presentation
Table 1: In Vivo Efficacy Data for this compound in Mice
| Application | Mouse Model | Dosage | Administration Route | Frequency | Duration | Observed Effects |
| Metabolic Disease | C57BL/6J mice on a high-fat diet | 100 mg/kg | Oral | Daily | 1 week | Significantly improved glucose tolerance.[1][2] |
Table 2: Pharmacokinetic Profile of PDK4-IN-1 (in Rats)
| Parameter | Value |
| Bioavailability | 64% |
| Half-life (t½) | >7 hours |
| Clearance (CL) | 0.69 L/h/kg |
Note: This data is from studies in rats and serves as a reference for mouse studies.
Experimental Protocols
Preparation of this compound for Oral Gavage
This compound is hydrophobic and requires a suspension for oral administration in mice. A common and effective vehicle is an aqueous solution of carboxymethylcellulose (CMC).
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC)
-
Sterile, deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Protocol:
-
Prepare the Vehicle:
-
To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of sodium CMC to 100 mL of sterile, deionized water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the Suspension:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed.
-
Weigh the calculated amount of this compound powder.
-
To ensure a fine, uniform suspension, first, triturate the powder with a small amount of the prepared CMC vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the mixture to a suitable container and stir for at least 30 minutes to ensure homogeneity.
-
For improved suspension stability, sonicate the preparation using a bath sonicator for 15-30 minutes.
-
-
Storage and Handling:
-
It is recommended to prepare the suspension fresh daily.
-
Always vortex or stir the suspension vigorously immediately before drawing each dose to ensure uniformity.
-
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip for adult mice)
-
1 mL syringes
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the correct dosing volume. The typical gavage volume for mice is 5-10 mL/kg.
-
-
Dose Calculation:
-
Calculate the volume of the suspension to be administered to each mouse based on its body weight and the desired dose (e.g., for a 100 mg/kg dose in a 25 g mouse, the dose would be 2.5 mg).
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle.
-
Once the needle is in place, slowly administer the calculated volume of the suspension.
-
Gently withdraw the needle.
-
Monitor the mouse for a few minutes after administration for any signs of distress.
-
Signaling Pathways and Experimental Workflows
PDK4 Signaling Pathway
The following diagram illustrates the mechanism of action of PDK4 and its inhibition by this compound.
Caption: PDK4 phosphorylates and inactivates the PDH complex, blocking glucose oxidation.
Experimental Workflow for Oral Administration
The following diagram outlines the key steps in conducting an in vivo study with oral administration of this compound.
References
Application Notes and Protocols for PDK4-IN-1 Hydrochloride in Western Blot Analysis
These application notes provide a detailed protocol for utilizing PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), in Western blot experiments. This guide is intended for researchers, scientists, and drug development professionals investigating the metabolic regulatory pathways involving PDK4.
This compound is an anthraquinone (B42736) derivative with an IC50 value of 84 nM for PDK4.[1][2][3][4] It has been shown to induce apoptosis and repress cellular proliferation and transformation, making it a valuable tool for studying cancer and metabolic diseases.[1][2] This inhibitor works by preventing the phosphorylation of the E1 alpha subunit of the pyruvate dehydrogenase complex (PDC), thereby promoting glucose metabolism.
Data Presentation
The following table summarizes recommended starting concentrations and antibody dilutions for a typical Western blot experiment using this compound. Researchers should optimize these conditions for their specific cell or tissue type and experimental setup.
| Parameter | Recommendation | Cell/Tissue Types | Notes |
| This compound Concentration | 10-50 µM | HCT116, RKO, HEK293T, AML12 cells | Treatment time is typically 24 hours.[1] |
| Primary Antibody: Anti-PDK4 | 1:1000 - 1:12000 | Human, Mouse, Rat tissues and cells (e.g., HepG2, HeLa, A549, skeletal muscle, heart) | Dilution depends on antibody manufacturer and lot.[5][6][7] |
| Primary Antibody: Anti-phospho-PDHE1α (Ser232, Ser293, Ser300) | Varies by manufacturer | HEK293T cells | To confirm the inhibitory effect of PDK4-IN-1. |
| Loading Control Antibody (e.g., GAPDH, α-actin) | Varies by manufacturer | All | To normalize protein loading. |
| Secondary Antibody (e.g., Anti-Rabbit IgG, HRP-linked) | 1:2000 - 1:10000 | N/A | Dilution depends on the primary antibody and detection system. |
| Predicted Band Size for PDK4 | ~46 kDa | N/A | [6] |
Signaling Pathway
PDK4 plays a crucial role in cellular metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC). This inhibition shifts metabolism away from glucose oxidation towards fatty acid oxidation. This compound blocks this action, leading to an active PDC and enhanced glucose utilization. The expression of PDK4 itself is regulated by various signaling pathways, including PPAR.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. PDK4-IN-1 | TargetMol [targetmol.com]
- 5. PDK4 Polyclonal Antibody (PA5-79800) [thermofisher.com]
- 6. PDK4 Polyclonal Antibody (PA5-13776) [thermofisher.com]
- 7. PDK4 antibody (12949-1-AP) | Proteintech [ptglab.com]
- 8. PDK4 inhibits osteoarthritis progression by activating the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis Following PDK4-IN-1 Hydrochloride Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDK4-IN-1 hydrochloride is a potent and orally active inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) with an IC50 value of 84 nM.[1][2][3] This compound has demonstrated the ability to suppress cell proliferation and induce apoptosis, making it a compound of interest in anticancer research.[1][2] Pyruvate dehydrogenase kinase 4 (PDK4) is a mitochondrial serine kinase that plays a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK4, this compound can modulate metabolic pathways and trigger apoptotic cell death.[4] These application notes provide detailed protocols for assessing apoptosis in response to this compound treatment.
Mechanism of Action: PDK4 Inhibition and Apoptosis Induction
PDK4 is a key regulator of glucose metabolism, and its inhibition can lead to a metabolic shift that promotes apoptosis.[4] The inhibition of PDK4 by this compound leads to the activation of the pyruvate dehydrogenase complex, which in turn enhances the flux of pyruvate into the tricarboxylic acid (TCA) cycle. This metabolic reprogramming can result in increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of intrinsic apoptotic pathways.[5][6]
Studies have shown that the loss or inhibition of PDK4 can switch cellular signaling from pro-survival to pro-apoptosis.[5] For instance, PDK4 deficiency has been linked to the activation of the TNF-TNFR1 apoptotic pathway through the nuclear translocation of p65 (a subunit of NF-κB).[5] Furthermore, silencing PDK4 has been shown to suppress cell apoptosis by inhibiting the TGF-β/Smad pathway.[7] The pro-apoptotic effects of PDK4 inhibition are often associated with the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of executioner caspases such as caspase-3.[1][7] Treatment of cancer cell lines with PDK4-IN-1 has been shown to increase the expression of the pro-apoptotic protein BAX and decrease the expression of the anti-apoptotic protein BCL-xL, leading to the cleavage of PARP1 and caspase-3.[1]
Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for measuring apoptosis after PDK4-IN-1 treatment.
Data Presentation: Expected Quantitative Changes in Apoptosis Markers
The following tables summarize hypothetical, yet representative, quantitative data from apoptosis assays on a cancer cell line treated with varying concentrations of this compound for 24 hours.
Table 1: Flow Cytometry Analysis of Apoptosis
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 4.5 ± 0.8 | 2.1 ± 0.5 |
| PDK4-IN-1 | 10 | 15.2 ± 2.1 | 5.8 ± 1.2 |
| PDK4-IN-1 | 25 | 35.8 ± 4.5 | 12.4 ± 2.3 |
| PDK4-IN-1 | 50 | 55.3 ± 6.2 | 25.1 ± 3.8 |
Table 2: Caspase-3 Activity Assay
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| PDK4-IN-1 | 10 | 2.8 ± 0.4 |
| PDK4-IN-1 | 25 | 5.2 ± 0.7 |
| PDK4-IN-1 | 50 | 8.9 ± 1.1 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved PARP Expression (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| PDK4-IN-1 | 10 | 2.5 ± 0.3 | 3.1 ± 0.5 |
| PDK4-IN-1 | 25 | 4.8 ± 0.6 | 6.5 ± 0.9 |
| PDK4-IN-1 | 50 | 7.2 ± 0.9 | 10.2 ± 1.4 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture the chosen cell line (e.g., cancer cell line) in the appropriate growth medium to approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of the solvent as the highest this compound dose.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, and to differentiate between viable, apoptotic, and necrotic cells.[8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10][11]
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.[12][13]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Cell Lysis: After treatment, collect the cells and wash them with PBS. Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 10 minutes.
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Adjust the volume to 50 µL with Lysis Buffer.
-
Reaction Mix: Prepare a master mix containing 50 µL of 2X Reaction Buffer and 5 µL of DTT per reaction. Add 50 µL of this mix to each sample.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.[14]
Western Blot Analysis for Apoptosis Markers
Western blotting allows for the detection and quantification of changes in the expression levels of key apoptosis-related proteins.[15][16][17]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be used to quantify the relative protein expression levels, normalized to a loading control like β-actin.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of PDK4 switches the hepatic NF-κB/TNF pathway from pro-survival to pro-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDK4 Decrease Neuronal Apoptosis via Inhibiting ROS-ASK1/P38 Pathway in Early Brain Injury After Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. abcam.com [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for PDK4-IN-1 Hydrochloride: A Potent Inhibitor of PDHE1α Phosphorylation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) is a key mitochondrial enzyme that regulates glucose metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase (PDH) complex. The E1α subunit of this complex (PDHE1α) is a primary target for PDK4. Inhibition of PDK4 activity leads to increased PDH activity, promoting glucose oxidation. PDK4-IN-1 hydrochloride is a potent and orally active anthraquinone (B42736) derivative that acts as an inhibitor of PDK4.[1][2][3][4][5] These characteristics make it a valuable tool for researchers studying metabolic diseases such as diabetes and cancer, as well as allergic reactions.[2][3]
This document provides detailed application notes and protocols for the use of this compound in inhibiting PDHE1α phosphorylation. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an allosteric inhibitor of PDK4.[4] By binding to PDK4, it prevents the phosphorylation of the PDHE1α subunit at key serine residues (Ser232, Ser293, and Ser300), leading to the activation of the PDH complex.[2][3] This, in turn, enhances the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (PDK4) | 84 nM | Biochemical Assay | [1][2][3][4][5] |
| Inhibition of PDHE1α Phosphorylation | Effective at 10 µM | HEK293T cells | [2][3] |
| Effect on Cell Proliferation | Significant impedance | HCT116 and RKO cells (50 µM, 0-72h) | [2] |
| Induction of Apoptosis | Dose-dependent increase | HCT116 and RKO cells (10-50 µM, 24h) | [2][3] |
Table 2: In Vivo Data for PDK4-IN-1
| Parameter | Value/Observation | Animal Model | Reference |
| Administration Route | Oral | C57BL/6J mice | [2][3] |
| Dosage | 100 mg/kg daily for 1 week | C57BL/6J mice | [2][3] |
| Effect | Significantly improves glucose tolerance | C57BL/6J mice | [2][3] |
| Bioavailability | 64% | Rat | [2] |
| Half-life | >7 h | Rat | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vitro PDK4 Kinase Assay
This protocol is designed to determine the IC50 of this compound against purified human PDK4 enzyme. A radiometric assay format using [γ-³³P]-ATP is described.
Materials:
-
Recombinant human PDK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]-ATP
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
-
ATP solution (10 µM)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing MBP (10 µM final concentration) and ATP (10 µM final concentration) in Kinase Assay Buffer.
-
To initiate the reaction, add 5 µL of recombinant PDK4 enzyme diluted in Kinase Assay Buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Spot 10 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each with 0.75% phosphoric acid.
-
Wash once with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for PDHE1α Phosphorylation
This protocol describes the detection of changes in PDHE1α phosphorylation in cell lysates following treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-PDHE1α (Ser293 or Ser300), Mouse anti-PDHE1α (total), and Rabbit anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed HEK293T cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.[2][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run at 100V. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking. Recommended dilutions: anti-phospho-PDHE1α (1:1000), anti-PDHE1α (1:1000), anti-β-actin (1:5000).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibodies (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PDHE1α signal to the total PDHE1α signal.
Protocol 3: Cell Proliferation Assay
This protocol uses a colorimetric method (e.g., MTT or WST-1) to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HCT116 or RKO cells
-
This compound
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed HCT116 or RKO cells into a 96-well plate at a density of 5,000 cells/well.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 50 µM) for 24, 48, and 72 hours.[2]
-
At each time point, add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 4: In Vivo Glucose Tolerance Test in Mice
This protocol outlines a procedure to evaluate the effect of this compound on glucose tolerance in a mouse model.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize C57BL/6J mice for at least one week.
-
Divide the mice into two groups: vehicle control and this compound treatment.
-
Administer this compound (100 mg/kg) or vehicle daily via oral gavage for 7 days.[2][3]
-
On day 8, fast the mice for 6 hours.
-
Measure the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg dose of glucose via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time for both groups and calculate the area under the curve (AUC) to assess glucose tolerance.
Troubleshooting
-
Low signal in Western blot: Ensure complete cell lysis, use fresh phosphatase inhibitors, and optimize antibody concentrations and incubation times.
-
High background in Western blot: Increase the number and duration of washes, and ensure the blocking step is sufficient.
-
Inconsistent results in cell-based assays: Ensure consistent cell seeding density and proper mixing of reagents.
-
Variability in in vivo studies: Ensure accurate dosing and consistent fasting times for all animals.
Storage and Handling
This compound should be stored at -20°C for long-term storage. For stock solutions, dissolve in DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light and moisture.
References
Troubleshooting & Optimization
PDK4-IN-1 hydrochloride stability in aqueous solution
Welcome to the technical support center for PDK4-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), an enzyme that plays a crucial role in cellular metabolism. By inhibiting PDK4, this compound can modulate metabolic pathways, which has implications for research in areas such as oncology and metabolic diseases.
Q2: What are the recommended solvents for dissolving this compound?
This compound has good solubility in several common laboratory solvents. For stock solutions, DMSO is often preferred due to its high solubilizing capacity. For aqueous experimental buffers, solubility is also observed.
Q3: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, it is critical to adhere to the recommended storage conditions. For the solid powder form, storage at -20°C is recommended. Stock solutions in solvents like DMSO should be stored at -80°C for long-term stability.
Solubility and Storage Data
Proper handling and storage are paramount for maintaining the quality and activity of this compound. Below are tables summarizing its solubility in various solvents and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration |
| Water | 20 mg/mL |
| DMSO | 79 mg/mL |
| Ethanol | 20 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound in aqueous solutions.
Issue 1: Precipitation of the compound in aqueous buffer.
-
Potential Cause: The solubility of this compound in aqueous solutions can be pH-dependent. A shift in the pH of your buffer during the experiment could lead to the compound precipitating out of solution. Additionally, the concentration of the compound may have exceeded its solubility limit in the specific buffer system being used.
-
Solution:
-
Verify the pH of your aqueous buffer and ensure it is within a range that maintains the solubility of the compound.
-
Consider preparing a fresh stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental buffer to the final desired concentration. This two-step process often helps in maintaining solubility.
-
If precipitation persists, you may need to optimize the composition of your buffer, for instance, by adding a small percentage of a co-solvent, if permissible for your experimental setup.
-
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
-
Potential Cause: Degradation of this compound in the aqueous assay buffer could be a significant reason for reduced activity. Anthraquinone derivatives can be susceptible to degradation under certain conditions, such as exposure to light or specific pH ranges.
-
Solution:
-
Prepare fresh working solutions from a frozen stock solution immediately before each experiment to minimize the time the compound spends in an aqueous environment.
-
Protect your solutions from light by using amber-colored tubes or by wrapping the containers in aluminum foil.
-
Evaluate the stability of this compound in your specific assay buffer by incubating it for the duration of your experiment and then analyzing for degradation using an analytical technique like HPLC.
-
Issue 3: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Potential Cause: The appearance of new peaks is often indicative of the degradation of the parent compound. Anthraquinones can undergo hydrolytic, oxidative, or photolytic degradation, leading to the formation of various degradation products.
-
Solution:
-
To investigate the source of degradation, you can perform a forced degradation study. This involves intentionally exposing your compound to stress conditions such as acidic, basic, oxidative, and photolytic environments.
-
Analyze the stressed samples by a stability-indicating HPLC method to see if any of the generated degradation peaks match the unknown peaks in your experimental samples.
-
Based on the results, adjust your experimental and storage conditions to avoid the specific stress factor causing the degradation. For example, if the compound is found to be sensitive to basic conditions, ensure your buffers are maintained at a neutral or slightly acidic pH.
-
Experimental Protocols
Protocol: General Procedure for Assessing Aqueous Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
Preparation of Aqueous Solution: Dilute the stock solution with the aqueous buffer of interest to a final concentration that is relevant for your experiments.
-
Incubation: Aliquot the aqueous solution into several vials. Store these vials under different conditions that you want to test (e.g., different temperatures, light exposure). Include a control sample stored at -80°C.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each condition.
-
Sample Analysis: Analyze the samples immediately using a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). This will provide a quantitative measure of the stability under the tested conditions.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PDK4 signaling pathway and a typical experimental workflow for assessing the aqueous stability of this compound.
Caption: PDK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Technical Support Center: Troubleshooting PDK4-IN-1 Hydrochloride Precipitation
For researchers, scientists, and drug development professionals utilizing PDK4-IN-1 hydrochloride, encountering precipitation during experimental procedures can be a significant hurdle. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address and prevent such issues, ensuring the reliability and reproducibility of your results.
Troubleshooting Guide
Question 1: I observed immediate precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
Answer: This is a common issue for many small molecule inhibitors that are hydrophobic in nature.[1][2][3] this compound, while soluble in organic solvents like DMSO, has lower solubility in aqueous environments.[4] The rapid change in solvent polarity when adding a concentrated DMSO stock to your aqueous medium can cause the compound to "crash out" of solution.[2][3]
Detailed Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxic effects.[1][2] However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, concentration might be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.[2]
-
Perform Stepwise Dilution: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of your high-concentration DMSO stock into pre-warmed (37°C) complete cell culture medium.[2][5] The presence of serum proteins can aid in solubilizing the inhibitor.[2] Then, add this intermediate dilution to the final volume of your medium.
-
Enhance Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling.[2] This promotes rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes improve the solubility of the compound.[2]
Question 2: My this compound solution was initially clear, but I noticed precipitation after incubation. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors, including temperature fluctuations, evaporation of the medium leading to increased compound concentration, or interactions with components in the culture medium over time.[3][5]
Detailed Troubleshooting Steps:
-
Maintain Stable Temperature: If you are performing microscopy, use a heated stage to maintain the temperature of your culture plate. Minimize the time that culture vessels are outside the incubator to prevent temperature cycling.[5]
-
Prevent Evaporation: For long-term experiments, ensure proper humidification of the incubator. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can prevent the medium from concentrating.[5]
-
Use Buffered Media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH throughout your experiment.[2]
-
Assess Compound Stability: Refer to the manufacturer's datasheet for information on the stability of this compound in aqueous solutions over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is important to use anhydrous, high-purity DMSO as absorbed moisture can reduce the solubility of the compound.[4][6]
Q2: How should I store my this compound stock solution?
A2: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7] To avoid repeated freeze-thaw cycles which can degrade the compound and allow moisture absorption, it is highly recommended to aliquot the stock solution into single-use volumes.[1][7]
Q3: Could precipitation of this compound affect my experimental results?
A3: Yes, absolutely. If the inhibitor precipitates, its effective concentration in your experiment will be lower and more variable than intended, leading to inconsistent and unreliable data.[3] It is crucial to ensure the compound remains fully dissolved to obtain reproducible results.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of cloudiness or precipitate at various time points.[5] The highest concentration that remains clear is the approximate maximum soluble concentration for your specific conditions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 79 mg/mL (200.57 mM)[4] |
| Water | 20 mg/mL[4] |
| Ethanol | 20 mg/mL[4] |
Note: The provided solubility data is a guideline. Actual solubility may vary depending on the specific batch of the compound, temperature, and pH.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Create a series of dilutions from the stock solution in your complete cell culture medium (pre-warmed to 37°C) in a multi-well plate. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control well containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visually inspect the wells for any signs of precipitation (cloudiness or visible particles) at 0, 2, 6, and 24 hours.
-
The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these conditions.
Protocol 2: Recommended Dilution Procedure to Avoid Precipitation
-
Thaw a single-use aliquot of your concentrated this compound DMSO stock solution (e.g., 10 mM).
-
Pre-warm your complete cell culture medium to 37°C.
-
Create an intermediate dilution of the stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:100 in the medium to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate dilution to your final culture volume to achieve the desired final concentration. For instance, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final concentration of 1 µM.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualization
References
Technical Support Center: Optimizing PDK4-IN-1 Hydrochloride for Cell Culture
Welcome to the technical support center for PDK4-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and orally active PDK4 inhibitor in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an anthraquinone (B42736) derivative that acts as a potent and selective allosteric inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) with an IC50 value of 84 nM.[1][2][3] PDK4 is a mitochondrial enzyme that plays a key role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex.[4][5] By inhibiting PDK4, this compound prevents the phosphorylation of the PDH complex, leading to its activation. This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards oxidative phosphorylation in the tricarboxylic acid (TCA) cycle.[6][7][8] This shift can impede the proliferation of cancer cells, which often rely on aerobic glycolysis (the Warburg effect), and can induce apoptosis.[1][2][9][10]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: Based on published studies, a common concentration range for this compound in cell culture is between 10 µM and 50 µM.[1][2][11] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of your stock solution are critical for reproducible results.
-
Solvent Selection: this compound is soluble in DMSO (up to 79 mg/mL), water (up to 20 mg/mL), and ethanol (B145695) (up to 20 mg/mL).[3] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended to minimize the final solvent concentration in your culture medium.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
Q4: What are the known downstream effects of PDK4 inhibition by this compound?
A4: Inhibition of PDK4 by this compound leads to several downstream cellular effects, primarily mediated by the activation of the PDH complex. These effects include:
-
Metabolic Shift: A shift from aerobic glycolysis to oxidative phosphorylation.[6][12]
-
Inhibition of Cell Proliferation: Reduced proliferation rates have been observed in various cancer cell lines.[1][2]
-
Induction of Apoptosis: The compound can induce programmed cell death, as evidenced by increased cleavage of PARP1 and caspase 3, and altered expression of BCL-xL and BAX.[1][2][11]
-
Phosphorylation Changes: Inhibition of PDK4 leads to decreased phosphorylation of the PDH E1α subunit at Ser232, Ser293, and Ser300.[1][2] It has also been shown to induce the phosphorylation of p53 on serine 15 in a dose-dependent manner in some cancer cell lines.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution or cell culture medium. | - Exceeding solubility limit.- Temperature fluctuations.- Interaction with media components. | - Ensure the final concentration of this compound and the solvent (e.g., DMSO) are within the recommended limits.- Warm the stock solution to 37°C and vortex gently to redissolve any precipitate before use.[13]- Prepare fresh dilutions from the stock solution for each experiment.- If precipitation occurs in the culture medium, consider preparing the final dilution in a pre-warmed, serum-free medium before adding it to the cells. |
| High cellular toxicity or unexpected cell death. | - Concentration is too high.- Solvent toxicity.- Off-target effects. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%).- Include a vehicle control (medium with the same concentration of solvent) in your experiments to assess solvent toxicity.- If toxicity persists at effective concentrations, consider reducing the treatment duration. |
| Inconsistent or not reproducible results. | - Instability of the compound.- Variability in cell culture conditions.- Pipetting errors. | - Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.- Standardize cell culture parameters such as cell passage number, confluency, and serum lot.- Ensure accurate and consistent pipetting techniques, especially when preparing serial dilutions. |
| No observable effect on the target pathway. | - Insufficient concentration.- Cell line is not sensitive.- Degraded compound. | - Increase the concentration of this compound in a stepwise manner.- Confirm the expression of PDK4 in your cell line, as cells with low or no expression may not respond.- Use a fresh aliquot of the stock solution to rule out compound degradation.- As a positive control, you can measure the phosphorylation status of the PDH E1α subunit, which should decrease upon effective treatment. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| IC50 | 84 nM | [1][2][3] |
| Molecular Weight | 393.87 g/mol | [3] |
| Solubility (DMSO) | 79 mg/mL (200.57 mM) | [3] |
| Solubility (Water) | 20 mg/mL (50.77 mM) | [3] |
| Solubility (Ethanol) | 20 mg/mL (50.77 mM) | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for 1 year; -20°C for 1 month | [3] |
Table 2: Effective Concentrations in Published Studies
| Cell Line(s) | Concentration Range | Observed Effect | Reference |
| HCT116 and RKO (human colon cancer) | 10-50 µM | Dose-dependent increase in apoptosis | [1][2][11] |
| HCT116 and RKO (human colon cancer) | 50 µM | Significant impediment of proliferation | [1][2] |
| HEK293T (human embryonic kidney) | 10 µM | Inhibition of PDHE1α phosphorylation | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
Objective: To determine the effective concentration range of this compound for a specific cell line and biological endpoint (e.g., inhibition of cell proliferation).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 24-72 hours). Allow the cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the biological response).
Protocol 2: Assessing Cytotoxicity of this compound
Objective: To evaluate the cytotoxic effects of this compound on your cell line.
Materials:
-
This compound stock solution
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay or a live/dead cell staining kit)
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the dose-response assay protocol.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Visual Inspection: Before performing the cytotoxicity assay, visually inspect the cells under a microscope for morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or membrane blebbing.
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Quantify the level of cytotoxicity at each concentration and compare it to the vehicle control. This will help you identify a concentration range that is effective without causing excessive cell death.
Mandatory Visualizations
Caption: PDK4 Signaling Pathway and the Action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDK4 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Myocardial pyruvate dehydrogenase kinase 4 drives sex-specific cardiac responses to endotoxemia [insight.jci.org]
- 9. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of PDK4 is associated with cell proliferation, drug resistance and poor prognosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDK4-IN-1 | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
potential off-target effects of PDK4-IN-1 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PDK4-IN-1 hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Summary of Known Cellular Effects of this compound
While a comprehensive kinase selectivity profile for this compound is not publicly available in the reviewed literature, the following table summarizes its known on-target and downstream cellular effects based on published studies. Researchers should be aware that some of these effects may be indirect consequences of PDK4 inhibition rather than direct off-target interactions.
| Effect | Concentration | Cell Line/System | Outcome | Citation |
| On-Target Effect | ||||
| Inhibition of PDK4 | 84 nM (IC50) | In vitro assay | Potent inhibition of PDK4 activity. | [1][2][3][4] |
| Inhibition of PDHE1α Phosphorylation | 10 μM | HEK293T cells | Inhibition of phosphorylation at Ser232, Ser293, and Ser300. | [1] |
| Downstream Cellular Effects | ||||
| Increased p-Akt | 10 μM | AML12 cells | Significant increase in Akt phosphorylation. | [1][2] |
| Increased p53 Phosphorylation | Dose-dependent | HCT116 and RKO cells | Dose-dependent increase in p53 phosphorylation on serine 15. | [1][2] |
| Decreased BCL-xL Expression | Not specified | HCT116 and RKO cells | Decrease in the expression of the anti-apoptotic protein BCL-xL. | [1][2] |
| Increased BAX Expression | Not specified | HCT116 and RKO cells | Increase in the expression of the pro-apoptotic protein BAX. | [1][2] |
| Increased PARP1 and Caspase 3 Cleavage | Not specified | HCT116 and RKO cells | Increased cleavage, indicative of apoptosis. | [1][2] |
| Inhibition of Cell Proliferation | 50 μM | HCT116 and RKO cells | Significant impediment of cancer cell proliferation over 72 hours. | [1][2][3] |
| Reduction in Colony Formation | Not specified | HCT116 and RKO cells | Significant reduction in colony formation efficiency. | [1][2][3] |
| Induction of Apoptosis | 10-50 μM | HCT116 and RKO cells | Dose-dependent increase in apoptosis. | [1][2][3] |
| Inhibition of β-hexosaminidase Release | 10-20 μM | IgE/antigen-activated BMMCs | Dose-dependent inhibition of release, indicating anti-allergic activity. | [1][3] |
Frequently Asked Questions (FAQs)
Q1: Has a comprehensive kinase selectivity profile for this compound been published?
A1: Based on a thorough review of the available scientific literature, a comprehensive kinase selectivity screen for this compound against a broad panel of kinases has not been publicly disclosed. The existing research primarily focuses on its potent inhibitory activity against its intended target, PDK4, and the resulting downstream cellular effects.
Q2: What are the known downstream signaling pathways affected by this compound?
A2: this compound has been shown to modulate several downstream signaling pathways, largely as a consequence of PDK4 inhibition. These include the activation of the pro-survival kinase Akt (as indicated by increased phosphorylation) and the activation of the tumor suppressor p53 (indicated by increased phosphorylation).[1][2] It also affects the balance of pro- and anti-apoptotic proteins of the BCL-2 family, leading to the activation of caspases and apoptosis.[1][2]
Q3: Could the observed effects on p-Akt and p53 be due to off-target inhibition of other kinases?
A3: While this possibility cannot be entirely ruled out without a comprehensive kinase screen, the observed effects on Akt and p53 are plausible downstream consequences of inhibiting PDK4. PDK4 is a central regulator of cellular metabolism, and its inhibition can lead to significant metabolic reprogramming, which in turn can influence various signaling pathways, including those involving Akt and p53. Further investigation would be required to definitively distinguish between direct off-target effects and indirect downstream signaling events.
Q4: Are there any known off-target effects of this compound on non-kinase proteins?
A4: The available literature does not report any specific, well-characterized off-target interactions with non-kinase proteins. The primary characterization of this compound has been as a PDK4 inhibitor.
Q5: How can I assess potential off-target effects of this compound in my own experiments?
A5: To assess potential off-target effects in your specific experimental model, you could consider the following approaches:
-
Use a structurally unrelated PDK4 inhibitor: Comparing the effects of this compound with another potent and specific PDK4 inhibitor that has a different chemical scaffold can help determine if the observed phenotype is consistently linked to PDK4 inhibition.
-
PDK4 knockdown/knockout models: Compare the effects of the inhibitor in your cellular model with the effects of genetically silencing PDK4 (e.g., using siRNA or CRISPR). A high degree of concordance between the pharmacological and genetic approaches would suggest that the observed effects are on-target.
-
Perform a targeted kinase panel: If you suspect the involvement of a particular signaling pathway, you can perform a focused in vitro kinase assay panel to test the activity of this compound against a selection of relevant kinases.
-
Dose-response analysis: Carefully titrate the concentration of this compound. On-target effects are typically observed within a specific concentration range related to the IC50 for the primary target, while off-target effects may appear at higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent cellular phenotype. | 1. Off-target effects of the inhibitor. 2. Cell line-specific responses. 3. Incorrect inhibitor concentration. 4. Degradation of the inhibitor. | 1. Perform control experiments as described in FAQ Q5. 2. Verify the phenotype in a different cell line. 3. Perform a careful dose-response curve to determine the optimal concentration. 4. Prepare fresh stock solutions of the inhibitor and store them properly as per the manufacturer's instructions. |
| Observed effects do not correlate with known PDK4 biology. | 1. The phenotype is mediated by an off-target effect. 2. The biological context of your model system involves novel PDK4 functions. | 1. Investigate potential off-target effects using the strategies outlined in FAQ Q5. 2. Consider the possibility of a novel biological role for PDK4 in your system and design experiments to test this hypothesis. |
| High levels of cytotoxicity observed at concentrations expected to be specific for PDK4. | 1. The cell line may be particularly sensitive to metabolic shifts induced by PDK4 inhibition. 2. Potential off-target cytotoxic effects. | 1. Lower the concentration of the inhibitor and shorten the treatment duration. 2. Assess markers of general cytotoxicity to distinguish from targeted apoptosis. 3. Compare with a structurally different PDK4 inhibitor. |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Downstream Signaling Effects
This protocol describes how to assess the on-target effect of this compound by measuring the phosphorylation of its direct substrate, PDHE1α, and to monitor its downstream effects on Akt and p53 signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-PDHE1α (Ser293), anti-PDHE1α, anti-p-Akt (Ser473), anti-Akt, anti-p-p53 (Ser15), anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 μM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability and Apoptosis Assays
This protocol outlines how to measure the effect of this compound on cell viability and apoptosis.
Materials:
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure for Cell Viability:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a dose range of this compound for various time points (e.g., 24, 48, 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Procedure for Apoptosis:
-
Cell Plating and Treatment: Plate cells in a 6-well plate and treat with selected concentrations of this compound.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Data Analysis: Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: PDK4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Investigating Potential Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)anthracene-9,10-dione hydrochloride | C22H20ClN3O2 | CID 146026197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Use of PDK4-IN-1 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of the hygroscopic compound, PDK4-IN-1 hydrochloride. Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: A hygroscopic substance, like this compound, readily absorbs moisture from the surrounding atmosphere.[1] This can lead to changes in the physical and chemical properties of the compound, potentially impacting experimental outcomes.
Q2: How should I store this compound powder?
A2: To minimize moisture absorption, this compound powder should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel).[1] The recommended storage temperature is between -10°C and -25°C.[2][3][4]
Q3: My this compound powder appears clumpy. Can I still use it?
A3: Clumping is an indication of moisture absorption. While you may be able to break up the clumps with a spatula, the water content of the powder is no longer accurate, which will affect the concentration of your stock solutions. For sensitive assays, it is recommended to use a fresh, non-clumpy vial of the compound.
Q4: How does moisture absorption affect the performance of this compound in my experiments?
A4: Moisture absorption can lead to several issues, including:
-
Inaccurate weighing: The measured weight will be a combination of the compound and absorbed water, leading to the preparation of stock solutions with a lower-than-intended concentration.
-
Altered solubility: The presence of water can affect the solubility of the compound in organic solvents like DMSO.[3][4]
-
Chemical degradation: For some compounds, moisture can promote hydrolysis or other degradation pathways, reducing the inhibitor's potency.
-
Reduced powder flowability: This can be a challenge during the handling and weighing process.[5][6][7][8]
Q5: What is the recommended solvent for preparing stock solutions of this compound?
A5: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4] It is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to prevent introducing water into your stock solution.
Q6: How long are stock solutions of this compound stable?
A6: When stored at -80°C in a tightly sealed container, stock solutions of this compound in anhydrous DMSO are stable for up to 6 months. For shorter-term storage at -20°C, the stability is approximately 1 month.[9][10] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction.
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Activity in Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate concentration of stock solution due to moisture absorption by the powder. | 1. Review your weighing procedure. Were you working quickly in a low-humidity environment? 2. Prepare a fresh stock solution from a new, unopened vial of this compound. 3. Consider using a glove box with a controlled atmosphere for weighing. | Consistent and expected IC50 values or biological responses in your assay. |
| Degradation of the inhibitor in the stock solution. | 1. Confirm the age and storage conditions of your current stock solution. 2. Prepare a fresh stock solution and aliquot it into single-use vials to minimize freeze-thaw cycles. 3. Always use fresh, anhydrous DMSO for reconstitution. | Restoration of the expected inhibitory activity. |
| Precipitation of the inhibitor upon dilution into aqueous assay buffer. | 1. Lower the final concentration of DMSO in your assay (ideally ≤0.5%). 2. Perform serial dilutions in DMSO before the final dilution into the aqueous buffer. 3. Consider the use of solubility enhancers like non-ionic surfactants (e.g., Tween-80) in your assay buffer if compatible with your experimental setup. | The inhibitor remains in solution, leading to accurate and reproducible results. |
Issue 2: Difficulty in Weighing the Powder
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid weight gain on the balance due to moisture absorption. | 1. Minimize the time the vial is open to the atmosphere. 2. Weigh the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. 3. Use the "weighing by difference" method: pre-weigh the sealed vial, quickly dispense the approximate amount of powder into your container, and then re-weigh the vial to determine the exact amount dispensed. | An accurate and stable weight measurement, leading to the correct concentration of your stock solution. |
| Static electricity causing unstable balance readings. | 1. Use an anti-static gun or ionizer to dissipate static charge on the weighing vessel and balance. 2. Place an anti-static mat under the balance. | A stable and accurate reading on the analytical balance. |
Experimental Protocols
Detailed Protocol for Preparing a 10 mM Stock Solution of this compound in Anhydrous DMSO
Materials:
-
This compound powder (new, unopened vial recommended)
-
Anhydrous Dimethyl Sulfoxide (DMSO), histology grade, in a sealed bottle
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Optional: Glove box with controlled humidity
Procedure:
-
Preparation:
-
If using a glove box, ensure the humidity is below 20%.
-
Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Use a fresh, sealed bottle of anhydrous DMSO.
-
-
Calculation:
-
The molecular weight of this compound is 393.87 g/mol .
-
To prepare a 10 mM stock solution, you will need 3.9387 mg of the compound per 1 mL of DMSO.
-
Calculate the required mass of this compound based on your desired stock solution volume. For example, for 2 mL of a 10 mM stock solution, you will need 7.8774 mg.
-
-
Weighing (perform as quickly as possible):
-
Tare a sterile, amber glass vial on the analytical balance.
-
Quickly open the vial of this compound and transfer the calculated amount of powder into the tared vial.
-
Immediately close both vials tightly.
-
Record the exact weight of the powder.
-
-
Dissolution:
-
Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once the powder is fully dissolved, immediately aliquot the stock solution into smaller, single-use, sterile amber vials. This minimizes the number of freeze-thaw cycles and reduces the risk of moisture contamination.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Visualizations
PDK4 Signaling Pathway
The following diagram illustrates the central role of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) in cellular metabolism. PDK4 inhibits the Pyruvate Dehydrogenase Complex (PDC), thereby reducing the conversion of pyruvate to acetyl-CoA and limiting its entry into the TCA cycle. This mechanism is influenced by various upstream signals, including insulin (B600854) and fatty acids.
Caption: The PDK4 signaling pathway and its inhibition by this compound.
Experimental Workflow for Handling Hygroscopic this compound
This workflow diagram outlines the critical steps for handling the hygroscopic this compound, from receiving the compound to preparing it for an in vitro assay. Following this workflow will help ensure the quality and reliability of your experimental results.
Caption: Recommended workflow for handling hygroscopic this compound.
References
- 1. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 2. Medchemexpress LLC HY-135954A 5mg Medchemexpress, PDK4-IN-1 (hydrochloride) | Fisher Scientific [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
preventing degradation of PDK4-IN-1 hydrochloride in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the degradation of PDK4-IN-1 hydrochloride during storage and experimental use.
I. FAQs: Storage and Handling of this compound
This section addresses common questions regarding the proper storage and handling of this compound to ensure its stability and efficacy in your experiments.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations. These conditions are summarized in the table below.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. The compound is hygroscopic. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use amber or foil-wrapped vials to protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage only. Aliquot and protect from light. |
Q2: Why is it important to avoid repeated freeze-thaw cycles of my stock solution?
A2: Repeatedly freezing and thawing your stock solution can introduce moisture and lead to the degradation of the compound. Each cycle can also cause the compound to come out of solution, leading to inaccurate concentrations in your experiments. It is best practice to prepare small, single-use aliquots of your stock solution.
Q3: I've noticed that the solid powder is clumping. Is this a concern?
A3: Yes, clumping of the solid powder can be an indication of moisture absorption. This compound is hygroscopic, meaning it readily takes up moisture from the air. This can lead to hydrolysis of the hydrochloride salt and degradation of the compound. Ensure the container is always tightly sealed and stored in a desiccator if possible.
Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?
A4: Inconsistent experimental results can certainly be a symptom of compound degradation. If you observe a decrease in the expected biological activity or variability between experiments, it is advisable to assess the integrity of your stock solution. Refer to the troubleshooting guides below for protocols on how to check for degradation.
II. Troubleshooting Guides
This section provides detailed guides to help you identify and resolve potential issues related to the degradation of this compound.
Guide 1: Assessing Compound Stability with HPLC-UV
This guide outlines a general protocol for using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to assess the stability of your this compound stock solution.
Experimental Protocols: HPLC-UV Stability Assessment
Objective: To determine the purity of a this compound stock solution and identify potential degradation products.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Methodology:
-
Prepare the Mobile Phase: A common mobile phase for reverse-phase chromatography of small molecules is a gradient of acetonitrile and water with 0.1% formic acid.
-
Prepare a Standard Solution: Dilute your stock solution of this compound to a known concentration (e.g., 10 µM) in the mobile phase.
-
Set Up the HPLC System:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this can be determined by a UV scan).
-
-
Inject the Sample: Inject a known volume of your diluted standard solution onto the HPLC column.
-
Run the Gradient: Run a suitable gradient to elute the compound and any potential degradation products. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Analyze the Chromatogram:
-
A pure sample should show a single major peak corresponding to this compound.
-
The presence of additional peaks, especially those that increase over time with stored samples, indicates degradation. The area of these peaks can be used to quantify the extent of degradation.
-
Guide 2: Investigating Potential Degradation Pathways
If you suspect degradation, it is helpful to understand the likely mechanisms. For this compound, the primary concerns are hydrolysis and photodegradation.
A. Hydrolysis:
-
Cause: Reaction with water. This is exacerbated by the hygroscopic nature of the compound and improper storage of solutions. The hydrochloride salt can be susceptible to hydrolysis.
-
Prevention:
-
Store the solid compound in a desiccator.
-
Use anhydrous solvents to prepare stock solutions.
-
Aliquot stock solutions to minimize the introduction of atmospheric moisture from repeated opening of the vial.
-
-
Potential Degradation Products: Hydrolysis may lead to the cleavage of the molecule, potentially at the ether or amide linkages if present, or modification of the anthraquinone (B42736) core.
B. Photodegradation:
-
Cause: Exposure to light, particularly UV light. The anthraquinone core of this compound is a chromophore that can absorb light energy, leading to chemical reactions.
-
Prevention:
-
Store the solid compound and solutions in amber vials or wrapped in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Potential Degradation Products: Photodegradation can result in complex mixtures of byproducts, often involving oxidation or rearrangement of the aromatic rings.
III. Visualizations
PDK4 Signaling Pathway
Caption: Regulation of the PDK4 signaling pathway.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting degradation issues.
Technical Support Center: PDK4-IN-1 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDK4-IN-1 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anthraquinone (B42736) derivative that acts as a potent and orally active allosteric inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) with an IC50 value of 84 nM.[1][2] It functions by inhibiting the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC), thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[1] In cellular models, this inhibition has been shown to suppress cell proliferation, induce apoptosis, and repress cellular transformation.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in several common laboratory solvents. For optimal long-term stability, it is recommended to store the solid compound at -20°C for up to 3 years. Stock solutions should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[3]
Data Presentation: Solubility of this compound
| Solvent | Concentration |
| DMSO | 79 mg/mL (200.57 mM) |
| Water | 20 mg/mL (50.77 mM) |
| Ethanol | 20 mg/mL (50.77 mM) |
| It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[3] |
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cancer cell lines with this compound has been shown to have several key effects:
-
Inhibition of Cell Proliferation: Significantly impedes the proliferation of human colon cancer cell lines, such as HCT116 and RKO, at concentrations around 50 μM over 72 hours.[1][2]
-
Induction of Apoptosis: Dose-dependently increases apoptosis in HCT116 and RKO cells at concentrations between 10-50 μM over 24 hours.[1] This is accompanied by increased cleavage of PARP1 and caspase 3, a decrease in the anti-apoptotic protein BCL-xL, and an increase in the pro-apoptotic protein BAX.[1]
-
Modulation of Signaling Pathways: In HEK293T cells, 10 μM of PDK4-IN-1 inhibits the phosphorylation of PDHE1α at Ser232, Ser293, and Ser300.[1] It has also been observed to increase the phosphorylation of Akt in AML12 cells and induce a dose-dependent phosphorylation of p53 on serine 15 in HCT116 and RKO cells.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Q: I am not observing the expected decrease in cell proliferation after treating my cells with this compound. What could be the issue?
A: Several factors could contribute to a lack of efficacy in cell proliferation assays. Here is a troubleshooting workflow to consider:
Experimental Workflow: Troubleshooting Lack of Efficacy
Caption: A logical workflow for troubleshooting lack of efficacy.
-
Verify Compound Integrity: Ensure your this compound has been stored correctly and prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Optimize Concentration and Incubation Time: The effective concentration can be cell-line dependent. Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 100 µM) and vary the incubation time (e.g., 24, 48, 72 hours).
-
Cell Line Specificity: The metabolic phenotype of your cell line is crucial. Cells that are highly glycolytic may be more sensitive to PDK4 inhibition. Consider the expression level of PDK4 in your specific cell line.
-
Culture Conditions: High glucose concentrations in the culture media may mask the effects of PDK4 inhibition. Consider using media with physiological glucose levels.
Issue 2: Unexpected Increase in Cell Proliferation or Tumor Growth
Q: I am observing an unexpected increase in cell proliferation or even larger tumors in my in vivo experiments after PDK4 inhibition. Is this possible?
A: Yes, this is a documented paradoxical effect. While PDK4 inhibition is generally expected to have anti-tumor effects, some studies have reported surprising results. For instance, in a murine model of bladder cancer, PDK4 knockout mice developed larger tumors than their wild-type counterparts. This suggests that in certain contexts, PDK4 may act as a tumor suppressor.
Signaling Pathway: Potential Dual Role of PDK4 in Cancer
Caption: PDK4 inhibition can lead to both expected and unexpected outcomes.
-
Context is Key: The role of PDK4 can be highly context-dependent, varying between different cancer types and even different subtypes of the same cancer.
-
Metabolic Plasticity: Cancer cells can exhibit significant metabolic plasticity. Inhibiting one metabolic pathway may lead to compensatory changes in others, such as an increase in lipogenesis, which could support proliferation.
-
Off-Target Effects: While this compound is a potent PDK4 inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out without a comprehensive kinase selectivity profile. Consider performing control experiments, such as using siRNA to knockdown PDK4, to confirm that the observed phenotype is indeed due to PDK4 inhibition.
Issue 3: Difficulty in Detecting Changes in PDHE1α Phosphorylation
Q: I am having trouble detecting a decrease in the phosphorylation of PDHE1α by Western blot after treating cells with this compound. What can I do?
A: Detecting changes in protein phosphorylation can be challenging. Here are some tips to improve your Western blot results:
-
Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your proteins.
-
Antibody Selection: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of PDHE1α (e.g., p-Ser293, p-Ser300). Always run a total PDHE1α control to normalize your results.
-
Positive and Negative Controls: Include appropriate controls. A positive control could be lysates from cells known to have high PDK activity. A negative control could be lysates from cells treated with a broader kinase inhibitor or cells with PDK4 knocked down.
-
Loading Amount: You may need to load a higher amount of total protein to detect the phosphorylated signal, especially if the basal phosphorylation level is low.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
This protocol is for assessing the effect of this compound on cell proliferation using a standard MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot for Phospho-PDHE1α
This is a general protocol that can be adapted to detect changes in PDHE1α phosphorylation.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-PDHE1α (e.g., p-Ser293 or p-Ser300) overnight at 4°C with gentle agitation. A parallel blot should be incubated with an antibody against total PDHE1α as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PDHE1α signal to the total PDHE1α signal.
References
impact of serum on PDK4-IN-1 hydrochloride activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of PDK4-IN-1 hydrochloride, with a specific focus on understanding and troubleshooting the impact of serum on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active allosteric inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) with an IC50 of 84 nM.[1][2][3] It functions by inhibiting PDK4, a mitochondrial enzyme that plays a key role in cellular metabolism. PDK4 phosphorylates and inactivates the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), thereby inhibiting the conversion of pyruvate to acetyl-CoA. By inhibiting PDK4, this compound prevents the inactivation of PDC, leading to increased glucose oxidation. This mechanism underlies its observed anti-diabetic, anti-cancer, and anti-allergic activities. In cancer cells, inhibition of PDK4 can lead to reduced proliferation and induction of apoptosis.[2][3]
Q2: How can serum in cell culture media affect the activity of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecule inhibitors like this compound can bind to these serum proteins. This binding is a reversible equilibrium between the bound and unbound inhibitor. It is the unbound, or "free," fraction of the inhibitor that is available to enter cells and interact with its target, PDK4. Therefore, high concentrations of serum proteins can sequester the inhibitor, reducing its effective concentration and potentially leading to a decrease in its observed potency (a higher apparent IC50 value).
Q3: Are there any known data on the serum protein binding of this compound?
Currently, there is no publicly available data specifically detailing the serum protein binding affinity or percentage for this compound. However, it is a common characteristic of small molecule drugs to exhibit some degree of plasma protein binding. For another PDK inhibitor, XB-1, interaction with human serum albumin (HSA) has been observed.[4] Given this, it is reasonable to hypothesize that this compound may also bind to serum proteins.
Q4: How can I determine if serum is impacting my experimental results with this compound?
The most direct way is to perform your experiments, such as cell viability or apoptosis assays, using a range of serum concentrations in your cell culture media (e.g., 0.5%, 2%, 5%, 10% FBS). A rightward shift in the dose-response curve (i.e., an increase in the IC50 value) with increasing serum concentration would indicate that serum components are reducing the effective concentration of the inhibitor.
Q5: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (79 mg/mL) and water (20 mg/mL). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage in solvent, 1 month at -20°C is recommended. The powder form is stable for up to 3 years at -20°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound in cell-based assays. | Serum Protein Binding: Components in the fetal bovine serum (FBS) or other serum used in the cell culture media are binding to the inhibitor, reducing its free concentration. | - Perform a dose-response experiment with varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10%). A serum-dependent shift in the IC50 will confirm this effect.- If possible for your cell line and experiment duration, consider running the assay in serum-free or low-serum media. Note that this may affect cell health and proliferation rates.- Increase the concentration of this compound to compensate for the binding, based on the IC50 shift observed at your standard serum concentration. |
| Inconsistent or variable results between experiments. | Lot-to-lot variability in serum: Different batches of FBS can have varying protein compositions, which can lead to inconsistent levels of inhibitor binding. | - Whenever possible, use a single, large batch of serum for a series of related experiments.- Qualify new batches of serum by running a standard control experiment with this compound to ensure consistency. |
| Reduced or no apoptotic effect observed at previously effective concentrations. | Serum-mediated protection: Growth factors and other components in the serum can promote cell survival and proliferation, potentially counteracting the pro-apoptotic effects of this compound. | - Assess apoptosis in both low-serum and normal-serum conditions to determine the influence of serum-derived survival signals.- Ensure that the endpoint for your apoptosis assay is appropriate for the cell line and treatment duration, as serum factors might delay the onset of apoptosis. |
| Precipitation of the compound in the culture media. | Poor solubility at working concentrations: While soluble in DMSO, high final concentrations in aqueous media, especially in the presence of other compounds, can lead to precipitation. | - Visually inspect the media for any precipitate after adding this compound.- Prepare fresh dilutions from the stock solution for each experiment.- Ensure the final DMSO concentration in your culture media is low (typically <0.5%) to avoid solvent-induced precipitation and toxicity. |
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on the Apparent IC50 of this compound in a Cancer Cell Line Proliferation Assay (72h)
| Serum Concentration (%) | Apparent IC50 (µM) | Fold Shift in IC50 (vs. 0.5% Serum) |
| 0.5 | 5.2 | 1.0 |
| 2 | 8.9 | 1.7 |
| 5 | 15.8 | 3.0 |
| 10 | 28.3 | 5.4 |
Table 2: Hypothetical Effect of Serum on this compound-Induced Apoptosis in a Cancer Cell Line (48h)
| Treatment | Serum Concentration (%) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle (DMSO) | 10 | 5.1 |
| PDK4-IN-1 HCl (20 µM) | 0.5 | 45.2 |
| PDK4-IN-1 HCl (20 µM) | 10 | 25.8 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in the Presence of Varying Serum Concentrations
Objective: To quantify the effect of serum on the potency of this compound in inhibiting cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their complete growth medium.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in culture media containing different final concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%). Include a vehicle control (DMSO) for each serum concentration.
-
Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of the prepared treatment media.
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control for each respective serum concentration.
-
Plot the normalized cell viability against the log concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each serum concentration.
-
Protocol 2: Assessing Apoptosis Induced by this compound with and without Serum
Objective: To determine if serum components interfere with the pro-apoptotic activity of this compound.
Materials:
-
Cancer cell line of interest
-
Culture media with low serum (e.g., 0.5% FBS) and standard serum (e.g., 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Cell Treatment: Replace the medium with low-serum or standard-serum media containing a fixed concentration of this compound (e.g., 2x the IC50 determined in standard serum) or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). Compare the percentage of apoptotic cells (early + late) between the low-serum and standard-serum treated groups.
Mandatory Visualizations
Caption: The PDK4 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow to assess the impact of serum on inhibitor activity.
References
cell viability issues with PDK4-IN-1 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with PDK4-IN-1 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, presented in a question-and-answer format.
Q1: I am not observing the expected decrease in cell viability in my cancer cell line after treatment with this compound. What could be the cause?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verification: Confirm the correct concentration of your stock solution. If possible, verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry.
-
Dose-Response: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your specific cell line. The reported IC50 for PDK4 is 84 nM, but cellular effects can vary.[1]
-
-
Cell Line-Specific Factors:
-
PDK4 Expression: Assess the expression level of PDK4 in your cell line. Cells with low or absent PDK4 expression may be less sensitive to its inhibition.
-
Metabolic Profile: The metabolic state of your cells can influence their response. Cells that are less reliant on glycolysis may be less affected by PDK4 inhibition.
-
Alternative Pathways: Cancer cells can have redundant or compensatory signaling pathways that bypass the effects of PDK4 inhibition.
-
-
Experimental Conditions:
-
Incubation Time: Ensure a sufficient incubation period for the inhibitor to exert its effects. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment, if compatible with your cell line.
-
Q2: I am observing excessive cell death in my non-cancerous control cell line, even at low concentrations of this compound. How can I mitigate this?
A2: Off-target effects or hypersensitivity of your control cell line could be the cause.
-
Concentration Optimization: It is crucial to perform a dose-response curve for your control cell line to determine the maximum non-toxic concentration.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects.[2] If you suspect this, consider using a structurally different PDK4 inhibitor as a control to see if the same phenotype is observed.
-
Cell Health: Ensure your control cells are healthy and not stressed before adding the compound, as this can increase their sensitivity to any treatment.
Q3: My results for cell viability assays with this compound are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent results often stem from issues with compound handling or assay setup.
-
Solubility and Precipitation:
-
Proper Dissolution: this compound is soluble in DMSO, water, and ethanol.[3][4] Ensure the compound is fully dissolved in the stock solution. Using fresh, high-quality DMSO is recommended as it is hygroscopic and absorbed water can reduce solubility.[3]
-
Precipitation in Media: The compound may precipitate when the DMSO stock is diluted into aqueous culture media. To avoid this, pre-warm the media to 37°C and perform serial dilutions, ensuring thorough mixing at each step.[2]
-
Final DMSO Concentration: Keep the final DMSO concentration in your culture media low (typically below 0.5%) to avoid solvent-induced toxicity.[2]
-
-
Assay Plate and Cell Seeding:
-
Homogenous Cell Seeding: Ensure a uniform cell suspension to have a consistent number of cells in each well.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. It is best to avoid using the outermost wells or fill them with sterile PBS or media.[2]
-
-
Compound Stability:
-
Storage: Store the stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3]
-
Working Solutions: Prepare fresh working solutions for each experiment from a thawed aliquot of the stock.
-
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | High-quality, anhydrous DMSO | Ensures complete dissolution and stability.[3] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year | Prevents degradation from repeated freeze-thaw cycles.[3] |
| Final DMSO Concentration | < 0.5% in cell culture medium | Minimizes solvent-induced cytotoxicity.[2] |
| Working Dilutions | Prepare fresh for each experiment | Ensures consistent compound concentration. |
| Cell Seeding | Use a homogenous cell suspension | Reduces well-to-well variability. |
| Plate Layout | Avoid using outer wells | Mitigates "edge effects" from evaporation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active allosteric inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) with an IC50 of 84 nM.[1] PDK4 is a mitochondrial enzyme that inhibits the pyruvate dehydrogenase complex (PDC) by phosphorylating one of its subunits, PDHE1α. By inhibiting PDK4, this compound prevents the phosphorylation of PDHE1α, leading to the activation of the PDC. This promotes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. In cancer cells, this can lead to a reduction in proliferation and the induction of apoptosis.[1]
Q2: How does inhibition of PDK4 by this compound lead to apoptosis?
A2: Inhibition of PDK4 by this compound has been shown to induce apoptosis through the modulation of several key signaling molecules. It leads to the phosphorylation of p53, a tumor suppressor protein. Additionally, it decreases the expression of the anti-apoptotic protein BCL-xL and increases the expression of the pro-apoptotic protein BAX. This shift in the BCL-2 family of proteins, coupled with the cleavage of PARP1 and caspase-3, ultimately leads to programmed cell death.[1]
Q3: What are the recommended starting concentrations for in vitro cell viability assays?
A3: A good starting point for a dose-response experiment would be to use a range of concentrations spanning the IC50 value of 84 nM. For example, you could test concentrations from 10 nM to 50 µM.[1] It is essential to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the solubility and storage recommendations for this compound?
A4: The solubility of this compound is as follows:
For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in a solvent should be stored at -80°C for up to one year and at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of working solutions by serial dilution in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for troubleshooting inconsistent results.
References
appropriate controls for PDK4-IN-1 hydrochloride experiments
Welcome to the technical support center for PDK4-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this potent pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) inhibitor. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anthraquinone (B42736) derivative that acts as a potent and orally active allosteric inhibitor of pyruvate dehydrogenase kinase 4 (PDK4) with an IC50 of 84 nM.[1][2][3][4][5][6][7][8][9][10][11][12] PDK4 is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC).[13][14][15] By inhibiting PDK4, PDK4-IN-1 prevents the phosphorylation of the E1α subunit of PDC, leading to its activation.[3] This, in turn, promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards mitochondrial respiration.[15]
Q2: What are the common research applications for this compound?
This compound is utilized in a variety of research areas due to its ability to modulate cellular metabolism. It has demonstrated anti-cancer, anti-diabetic, and anti-allergic activities.[1][3][4][6] Common applications include studying its effects on cell proliferation, apoptosis, and cellular transformation in cancer cell lines such as HCT116 and RKO.[1][3][4] It is also used to investigate metabolic diseases like diabetes by examining its impact on glucose tolerance.[1][3]
Q3: What are the appropriate controls for experiments using this compound?
To ensure the validity of your experimental results, it is crucial to include a comprehensive set of controls. These should include:
-
Vehicle Control: Since this compound is typically dissolved in a solvent like DMSO, a vehicle-only control is essential to account for any effects of the solvent on the cells.[11][16]
-
Negative Controls:
-
Untreated Cells: This group provides a baseline for normal cellular function and gene expression.
-
Scrambled siRNA/shRNA: When using genetic knockdown of PDK4 as a comparison, a non-targeting scrambled control is necessary to control for the effects of the viral vector or transfection process.[2][17][18][19][20]
-
-
Positive Controls/Comparative Compounds:
-
Dichloroacetate (DCA): DCA is a well-known, albeit less potent and non-specific, PDK inhibitor that can be used as a positive control for PDK inhibition.[15][16][21][22][23]
-
Genetic Controls (PDK4 Knockdown/Knockout): Using cells with siRNA or shRNA-mediated knockdown of PDK4 provides a specific genetic control to confirm that the observed effects are indeed due to the inhibition of PDK4.[2][17][18][19][20]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on target cells. | 1. Incorrect inhibitor concentration: The concentration of PDK4-IN-1 may be too low to elicit a response. 2. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. 3. Low PDK4 expression in the cell line: The target cells may not express sufficient levels of PDK4 for the inhibitor to have a significant effect. | 1. Perform a dose-response experiment: Titrate the concentration of PDK4-IN-1 to determine the optimal working concentration for your specific cell line.[3] 2. Ensure proper storage: Store this compound as recommended by the supplier, typically at -20°C or -80°C, and prepare fresh working solutions.[9] 3. Confirm PDK4 expression: Use Western blotting or qPCR to verify the expression level of PDK4 in your cell line.[2][18] |
| High cell death or off-target effects observed. | 1. Inhibitor concentration is too high: Excessive concentrations can lead to non-specific toxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Optimize inhibitor concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Minimize solvent concentration: Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent inhibitor preparation: Variations in the preparation of stock and working solutions can lead to differing final concentrations. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare inhibitor solutions carefully: Use calibrated pipettes and ensure complete dissolution of the compound when making stock and working solutions. |
Key Experimental Protocols
Western Blot Analysis of PDK4 and Phospho-PDHE1α
This protocol is designed to assess the effect of this compound on the expression of PDK4 and the phosphorylation status of its direct target, the E1α subunit of the pyruvate dehydrogenase complex (PDHE1α).
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PDK4, anti-phospho-PDHE1α (Ser293), anti-PDHE1α, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-PDK4 (1:1000), anti-phospho-PDHE1α (1:1000), anti-PDHE1α (1:1000), anti-β-actin (1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of PDK4 and phospho-PDHE1α to the total PDHE1α and the loading control.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function, including oxygen consumption rate (OCR), to assess the metabolic effects of this compound.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with this compound or vehicle control for the desired duration prior to the assay.
-
Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.
-
Seahorse Assay: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate in the Seahorse XF Analyzer. Run the Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantitative Real-Time PCR (qPCR) for PDK4 and Downstream Target Genes
This protocol is used to measure changes in the mRNA expression levels of PDK4 and its downstream target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for PDK4 and target genes (e.g., HIF-1α, PKM2) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for your genes of interest.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizing Experimental Logic and Pathways
To aid in the design and interpretation of your experiments, the following diagrams illustrate key concepts and workflows.
References
- 1. PDK4 Protein Promotes Tumorigenesis through Activation of cAMP-response Element-binding Protein (CREB)-Ras Homolog Enriched in Brain (RHEB)-mTORC1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of PDK4 expression promotes proliferation, tumorigenicity, motility and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Medchemexpress LLC HY-135954A 5mg Medchemexpress, PDK4-IN-1 (hydrochloride) | Fisher Scientific [fishersci.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | PDK | Apoptosis | TargetMol [targetmol.com]
- 9. PDK4 Augments ER–Mitochondria Contact to Dampen Skeletal Muscle Insulin Signaling During Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. apexbt.com [apexbt.com]
- 13. Transcriptional Regulation of Pyruvate Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of pyruvate dehydrogenase kinase isoform 4 (PDK4) gene expression by glucocorticoids and insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scbt.com [scbt.com]
- 18. Loss of PDK4 switches the hepatic NF-κB/TNF pathway from pro-survival to pro-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dcaguide.org [dcaguide.org]
Validation & Comparative
A Comparative Guide to PDK4-IN-1 Hydrochloride and Other Pyruvate Dehydrogenase Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PDK4-IN-1 hydrochloride with other prominent pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Pyruvate Dehydrogenase Kinase (PDK) Inhibition
Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). By phosphorylating and inactivating PDC, PDKs inhibit the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle. In various diseases, including cancer and metabolic disorders, PDKs are often upregulated, leading to a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). Inhibition of PDKs can reverse this effect, promoting oxidative phosphorylation and offering a promising therapeutic strategy.
Overview of this compound
This compound is a potent and orally active inhibitor of PDK4.[1][2][3] It is an anthraquinone (B42736) derivative with demonstrated anti-diabetic, anti-cancer, and anti-allergic properties.[1] Mechanistically, this compound inhibits PDK4, leading to the dephosphorylation and activation of the PDC. This, in turn, enhances the flux of pyruvate into the TCA cycle, promoting oxidative phosphorylation. In cellular models, PDK4-IN-1 has been shown to repress cell proliferation, induce apoptosis, and modulate key signaling pathways.[1]
Quantitative Comparison of PDK Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other well-characterized PDK inhibitors against the four PDK isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Selectivity Profile |
| This compound | - | - | - | 84[1][2][3] | Selective for PDK4 |
| Dichloroacetate (DCA) | >1,000,000 | 183,000 | >1,000,000 | 80,000 | Pan-isoform, low potency |
| AZD7545 | 36.8 | 6.4 | 600 | >10,000 (stimulates) | Potent inhibitor of PDK1/2, stimulates PDK4 |
| VER-246608 | 35 | 84 | 40 | 91 | Pan-isoform, potent |
| PS10 | 2,100 | 800 | 21,300 | 760 | Pan-isoform, potent |
| JX06 | 49 | 101 | 313 | >10,000 | Potent inhibitor of PDK1/2/3 |
Cellular Effects of PDK Inhibitors
| Inhibitor | Key Cellular Effects |
| This compound | Represses cellular proliferation and transformation, induces apoptosis, inhibits phosphorylation of PDHE1α, and improves glucose tolerance in vivo.[1] |
| Dichloroacetate (DCA) | Shifts metabolism from glycolysis to oxidative phosphorylation, induces apoptosis in cancer cells, and can have anti-tumor effects, though with low potency.[4] |
| AZD7545 | Activates PDC, promotes mitochondrial respiration, and can suppress the growth of certain cancer cells.[5] |
| VER-246608 | Increases PDC activity and oxygen consumption, attenuates glycolysis (especially under low glucose conditions), and can enhance the efficacy of chemotherapeutic agents.[6][7][8] |
| PS10 | Augments PDC activity, improves glucose tolerance, and reduces hepatic steatosis in diet-induced obese mice.[9][10] |
| JX06 | Inhibits glycolysis, induces apoptosis in cancer cells, and can act synergistically with other anti-cancer agents.[11][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams provide a visual representation of the PDK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Detailed Experimental Protocols
In Vitro PDK Kinase Activity Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PDK isoform (e.g., PDK4)
-
PDK substrate (e.g., recombinant PDH-E1α or a synthetic peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction mixture by adding the kinase assay buffer, PDK isoform, and substrate to each well of the assay plate.
-
Add the test inhibitor at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (vehicle) and a no-kinase control (background).
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the specific PDK isoform (e.g., 100 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This assay measures the activity of the PDC in cell lysates.
Materials:
-
Cultured cells of interest
-
Test inhibitor
-
Cell lysis buffer (e.g., containing 0.5% Triton X-100, 50 mM Tris-HCl pH 7.8, and phosphatase/protease inhibitors)
-
Pyruvate Dehydrogenase Activity Assay Kit (e.g., from RayBiotech or similar)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 566 nm)
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with the test inhibitor at various concentrations for the desired duration.
-
Wash the cells with cold PBS and lyse them using the cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Perform the PDC activity assay on the lysates according to the manufacturer's protocol of the chosen kit. This typically involves adding the lysate to a reaction mixture containing pyruvate and other cofactors and measuring the rate of NADH production or the reduction of a colorimetric probe.
-
Measure the absorbance at the appropriate wavelength over time using a microplate reader.
-
Calculate the PDC activity, often expressed as the rate of change in absorbance per minute, and normalize it to the protein concentration of the sample.
Western Blot for Phospho-PDH-E1α
This method determines the phosphorylation status of the PDH-E1α subunit, a direct downstream target of PDK activity.
Materials:
-
Cultured cells treated with the PDK inhibitor
-
RIPA buffer or other suitable lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PDH-E1α (specific for the phosphorylation site of interest, e.g., Ser293 or Ser300) and anti-total-PDH-E1α (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare cell lysates as described in the cellular PDC activity assay protocol.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDH-E1α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total PDH-E1α to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated PDH-E1α to total PDH-E1α.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ulab360.com [ulab360.com]
- 3. promega.com [promega.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 7. ossila.com [ossila.com]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Phospho-PDH E1 Alpha (Ser293) Polyclonal Antibody (29580-1-AP) [thermofisher.com]
- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
A Comparative Analysis of PDK4-IN-1 Hydrochloride and Dichloroacetate (DCA) for Metabolic Reprogramming in Research
For researchers, scientists, and drug development professionals, the modulation of cellular metabolism, particularly the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), presents a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders. This guide provides an objective comparison of two key inhibitors: the potent and specific PDK4-IN-1 hydrochloride and the widely studied pan-PDK inhibitor, dichloroacetate (B87207) (DCA).
This comparison delves into their mechanisms of action, presents available quantitative data from preclinical studies, and outlines typical experimental protocols to evaluate their efficacy.
Mechanism of Action: Targeting the Gatekeeper of Mitochondrial Respiration
Both this compound and dichloroacetate (DCA) exert their primary effects by inhibiting pyruvate dehydrogenase kinase (PDK). PDKs are a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). PDC is the gatekeeper enzyme that converts pyruvate into acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) in the mitochondria.
In many cancer cells, a metabolic shift known as the Warburg effect occurs, where cells favor aerobic glycolysis even in the presence of oxygen. This is often driven by the upregulation of PDKs, which inhibits PDC and shunts pyruvate away from the mitochondria. By inhibiting PDK, both PDK4-IN-1 and DCA reactivate PDC, promoting the flux of pyruvate into the TCA cycle, shifting metabolism from glycolysis back towards oxidative phosphorylation.[1][2][3] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), induction of apoptosis, and suppression of tumor growth.[1][3]
This compound is an anthraquinone (B42736) derivative that acts as a potent and specific inhibitor of PDK4.[4][5] Its specificity for a single PDK isoform may offer a more targeted approach with potentially fewer off-target effects.
Dichloroacetate (DCA) , on the other hand, is a small molecule, pyruvate mimetic that acts as a pan-PDK inhibitor, affecting multiple PDK isoforms.[6][7] While its broad activity has been foundational in this area of research, it may also contribute to a wider range of biological effects and potential side effects.[8]
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and dichloroacetate based on available preclinical data. It is important to note that these values are from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDK4 | 84 | [4][5] |
| Dichloroacetate (DCA) | Pan-PDK | µM to mM range | [9][10] |
Table 1: In Vitro PDK Inhibition (IC50) . This table compares the half-maximal inhibitory concentration (IC50) of this compound and DCA against their respective PDK targets. Lower IC50 values indicate higher potency.
| Compound | Cell Lines | Effect | Concentration | Duration | Reference |
| PDK4-IN-1 | HCT116, RKO (human colon cancer) | Significantly impeded proliferation | 50 µM | 0-72 hours | [4][11] |
| PDK4-IN-1 | HCT116, RKO (human colon cancer) | Dose-dependently increased apoptosis | 10-50 µM | 24 hours | [4][11] |
| Dichloroacetate (DCA) | Various cancer cell lines (glioblastoma, colon, breast, etc.) | Anti-proliferative and pro-apoptotic effects | Varies (mM range) | Varies | [1][12] |
| Dichloroacetate (DCA) | MeWo (melanoma) | IC50 of 13.3 mM | Not specified | Not specified | [6] |
| Dichloroacetate (DCA) | SK-MEL-2 (melanoma) | IC50 of 27.0 mM | Not specified | Not specified | [6] |
Table 2: In Vitro Cellular Effects . This table summarizes the observed effects of this compound and DCA on cancer cell lines, including their impact on proliferation and apoptosis.
| Compound | Animal Model | Dosing | Effect | Reference |
| PDK4-IN-1 | C57BL/6J mice | 100 mg/kg; oral administration; daily; for 1 week | Significantly improves glucose tolerance | [4] |
| Dichloroacetate (DCA) | Rat heart failure model | Not specified | Improved cardiac function | [10] |
| Dichloroacetate (DCA) | Adults with recurrent malignant brain tumors | Oral administration (dose based on GSTZ1/MAAI genotype) | Well-tolerated in the dose range for metabolic diseases | [13] |
Table 3: In Vivo Effects . This table highlights some of the reported in vivo effects of this compound and DCA in animal models and human clinical trials.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to evaluate PDK inhibitors.
In Vitro PDK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PDK isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDK (e.g., PDK4) and the pyruvate dehydrogenase E1α subunit (PDH-E1) are purified.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, PDH-E1, and the test compound at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of PDK. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of Phosphorylation: The level of PDH-E1 phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into PDH-E1.
-
Antibody-based Assays (e.g., ELISA, Western Blot): Using antibodies specific to the phosphorylated form of PDH-E1.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compound (e.g., PDK4-IN-1 or DCA) at a range of concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits cell growth by 50%) is determined.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of a compound on the phosphorylation status of key signaling proteins, such as PDH.
Methodology:
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-PDH) and the total form of the protein.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of phosphorylated and total protein.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PDK Inhibition Signaling Pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
Both this compound and dichloroacetate are valuable tools for investigating the role of PDK in health and disease. This compound offers high potency and specificity for PDK4, making it an excellent candidate for targeted studies and potential therapeutic development where this specific isoform is implicated. Dichloroacetate, as a pan-PDK inhibitor, has a long history of use and a broader spectrum of activity that has been explored in numerous preclinical and clinical settings. The choice between these compounds will depend on the specific research question, the desired level of isoform specificity, and the experimental context. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in their study design and to contribute to the growing body of knowledge on metabolic reprogramming.
References
- 1. ccnm.edu [ccnm.edu]
- 2. mdpi.com [mdpi.com]
- 3. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PDK | Apoptosis | TargetMol [targetmol.com]
- 6. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Potent PDK4 Inhibitor for Treatment of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dcaguide.org [dcaguide.org]
- 13. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PDK Inhibitors: PDK4-IN-1 Hydrochloride vs. VER-246608
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors: PDK4-IN-1 hydrochloride and VER-246608. The information presented is collated from publicly available research to assist in the selection of the most suitable compound for specific research needs.
Introduction
Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC). This inhibition shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, promoting aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells. Consequently, PDK inhibitors are being actively investigated as potential therapeutics for cancer and metabolic diseases. This guide focuses on a comparative analysis of this compound, a selective PDK4 inhibitor, and VER-246608, a pan-PDK inhibitor.
Biochemical Potency and Selectivity
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the distinct selectivity profiles of this compound and VER-246608. While this compound is a potent inhibitor of PDK4, VER-246608 exhibits broad activity against all four PDK isoforms.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | PDK4 | 84[1][2] | An anthraquinone (B42736) derivative. Orally active.[1][2] |
| VER-246608 | PDK1 | 35[3][4][5][6] | A potent, ATP-competitive, pan-isoform inhibitor.[3][4][5][6] |
| PDK2 | 84[3][4][5][6] | ||
| PDK3 | 40[3][4][5][6] | ||
| PDK4 | 91[3][4][5][6] |
Mechanism of Action and Cellular Effects
Both inhibitors ultimately lead to the activation of the PDC by preventing its inhibitory phosphorylation. However, their differing selectivity profiles may result in distinct downstream cellular consequences.
This compound:
-
Mechanism: As a selective PDK4 inhibitor, it primarily targets the PDK4 isoenzyme, leading to the dephosphorylation and activation of the PDC. This is expected to enhance the conversion of pyruvate to acetyl-CoA, thereby promoting mitochondrial respiration. It has been shown to inhibit the phosphorylation of the PDHE1α subunit at serine residues 232, 293, and 300.[1]
-
Cellular Effects in Cancer:
-
Inhibits proliferation of human colon cancer cell lines (HCT116 and RKO).[1][2]
-
Induces apoptosis in a dose-dependent manner in cancer cells.[1]
-
In bladder cancer, inhibition of PDK4 has been shown to suppress cell migration and invasion through modulation of the ERK, SRC, and JNK signaling pathways.[7]
-
PDK4 has also been implicated in activating the CREB-RHEB-mTORC1 signaling cascade, suggesting another avenue through which its inhibition could impact cancer cell growth.[8]
-
VER-246608:
-
Mechanism: Being an ATP-competitive pan-PDK inhibitor, VER-246608 blocks the kinase activity of all four PDK isoforms.[3][6] This leads to a robust activation of the PDC.
-
Cellular Effects in Cancer:
-
Increases PDC activity and oxygen consumption, while attenuating glycolysis (reducing L-lactate production).[9][10]
-
Its anti-proliferative efficacy is highly context-dependent, showing weak effects in standard culture media but significantly enhanced potency under conditions of low serum or depleted glucose and glutamine, mimicking the tumor microenvironment.[9][10]
-
It can potentiate the cytotoxic activity of other anticancer agents, such as doxorubicin.[9][10]
-
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key assays used to characterize these inhibitors.
PDK Kinase Activity Assay (General Protocol)
This protocol is adapted from a study evaluating PDK inhibitors and can be applied to both compounds.[3]
-
Reaction Setup: In a 96-well plate, add 25 μL of double-distilled water and 5 μL of 10x assay buffer (250 mM Tris-HCl, 10 mM EDTA, 5 mM EGTA, 10 mM DTT, 50 mM MgCl2).
-
Compound Addition: Add 5 μL of the test compound (this compound or VER-246608) at various concentrations. For control wells, add 5 μL of 1% DMSO in PBS buffer.
-
Substrate and ATP Addition: Add 5 μL of 10 μM ATP and 5 μL of the PDC E1 subunit substrate (0.2 μg per well) to all wells.
-
Enzyme Addition: To initiate the phosphorylation reaction, add 5 μL of the respective PDK isoenzyme (PDK1, PDK2, PDK3 at 10 μM, or PDK4 at 20 μM) in protein buffer to all wells except the negative control.
-
Incubation: Mix the plate and incubate at 37°C for 30 minutes.
-
Detection: The level of phosphorylation can be quantified using various methods, such as methods involving radioactive ATP ([γ-33P]ATP) or phosphorylation-specific antibodies in an ELISA or Western blot format.
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or VER-246608. Include a vehicle control (e.g., DMSO). For VER-246608, consider performing the assay in both standard and nutrient-depleted media to assess context-dependent efficacy.[9]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, MTT assay, or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
PDK Inhibition and Downstream Metabolic Effects
Caption: General mechanism of PDK inhibitors on cellular metabolism.
Potential Signaling Pathways Affected by PDK4 Inhibition in Cancer
Caption: Hypothesized signaling pathways modulated by PDK4 inhibition.
Conclusion
Both this compound and VER-246608 are valuable tools for investigating the role of PDK in cancer and metabolic disorders. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound is the preferred choice for studies focused specifically on the role of the PDK4 isoform . Its oral activity also makes it a candidate for in vivo studies targeting PDK4.
-
VER-246608 is ideal for research aiming to achieve a broad inhibition of all PDK isoforms , which may be more effective in cancers where multiple PDKs are overexpressed. Its context-dependent efficacy highlights the importance of considering the tumor microenvironment in preclinical studies.
Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of the efficacy of these two compounds. Researchers should carefully consider the isoenzyme expression profile of their model system when selecting a PDK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate Dehydrogenase Kinase (PDK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PDK4-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PDK4-IN-1 hydrochloride, a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4), with other known PDK inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting compounds for their studies.
This compound, an anthraquinone (B42736) derivative, is a potent and orally active allosteric inhibitor of PDK4 with a reported IC50 value of 84 nM.[1][2][3][4][5] Its emergence as a selective inhibitor warrants a thorough comparison with other available tool compounds that target the pyruvate dehydrogenase kinase family.
Comparative Selectivity of PDK Inhibitors
The following table summarizes the inhibitory activity of this compound and selected alternative compounds against PDK isoforms and a broader range of kinases. This data facilitates a direct comparison of potency and selectivity.
| Inhibitor | Target(s) | IC50 / Activity | Selectivity Profile |
| This compound | PDK4 | 84 nM [1][2] | Potent and specific for PDK4. A comprehensive kinome-wide selectivity panel is not publicly available, which represents a current knowledge gap. |
| Dichloroacetate (DCA) | Pan-PDK inhibitor | mM range (cell-based assays) | Non-specific pan-PDK inhibitor with low potency. |
| AZD7545 | PDK1, PDK2 | 36.8 nM (PDK1), 6.4 nM (PDK2) | Potent inhibitor of PDK1 and PDK2; does not inhibit PDK4 at concentrations >10 nM. |
| VER-246608 | Pan-PDK inhibitor | <100 nM for all PDK isoforms | Potent pan-isoform inhibitor of PDK. |
| Staurosporine | Broad-spectrum kinase inhibitor | Low nM range against a wide variety of kinases | Highly non-selective, potent inhibitor of numerous kinases, making it a poor choice for targeted PDK4 studies. |
Signaling Pathway and Experimental Workflow
To understand the context of PDK4 inhibition and the methods used to assess it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for determining inhibitor potency.
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. The following is a representative protocol for a kinase inhibition assay using the ADP-Glo™ Kinase Assay, a common luminescence-based method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDK4.
Materials:
-
This compound
-
Recombinant human PDK4 enzyme
-
PDK4 substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations. For an 11-point dose-response curve, a 3-fold dilution series starting from a high concentration (e.g., 100 µM) is common.
-
Further dilute each concentration in the kinase reaction buffer to the desired final assay concentration. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound solutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
-
Add the PDK4 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
After the kinase reaction incubation, add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin (B1168401) necessary for the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
This guide provides a foundational understanding of the selectivity profile of this compound in comparison to other inhibitors. The provided experimental protocol offers a robust method for independently verifying and expanding upon these findings. As with any targeted inhibitor, researchers are encouraged to perform their own comprehensive selectivity profiling to fully characterize its activity in their specific experimental systems.
References
- 1. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of PDK4-IN-1 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular context is a cornerstone of preclinical research. This guide provides an objective comparison of PDK4-IN-1 hydrochloride with other known Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) inhibitors, offering supporting experimental data and detailed methodologies for key validation assays.
PDK4 is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase (PDH) complex. This inhibition curtails the conversion of pyruvate to acetyl-CoA, a key entry point into the tricarboxylic acid (TCA) cycle. Upregulation of PDK4 is associated with various metabolic diseases and cancers, making it an attractive therapeutic target. This compound is a potent and orally active anthraquinone (B42736) derivative that inhibits PDK4.[1]
Comparative Analysis of PDK4 Inhibitors
| Compound | Mechanism of Action | PDK4 IC50 | Cellular p-PDHE1α IC50 | Reference(s) |
| This compound | Anthraquinone derivative | 84 nM | Not explicitly reported | [1] |
| Dichloroacetate (DCA) | Pyruvate analog | >1 mM | In the millimolar range | [2] |
| VER-246608 | ATP-competitive, pan-isoform inhibitor | Not explicitly reported for PDK4 | 266 nM | [3] |
Experimental Protocols for Target Engagement Validation
Validating the engagement of PDK4 by inhibitors like this compound can be achieved through several robust experimental approaches. Below are detailed protocols for key assays.
Western Blot Analysis of Phospho-PDHE1α
This assay directly measures the phosphorylation status of the E1α subunit of the PDH complex (PDHE1α), a direct downstream target of PDK4. Inhibition of PDK4 leads to a decrease in the phosphorylation of PDHE1α at specific serine residues (e.g., Ser293).
a. Cell Lysis and Protein Quantification:
-
Culture cells to 80-90% confluency and treat with various concentrations of this compound or other inhibitors for a specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-PDHE1α (e.g., pSer293) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against total PDHE1α or a housekeeping protein like β-actin or GAPDH.
In Vitro PDK4 Kinase Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PDK4.
a. Reagents and Setup:
-
Recombinant human PDK4 enzyme
-
PDK4 substrate (e.g., a peptide corresponding to the PDHE1α phosphorylation site)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 2 mM DTT, pH 7.5)
-
Test compounds (this compound, etc.) dissolved in DMSO
b. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound solution, the substrate/ATP/metal solution in assay buffer, and the PDK4 enzyme solution.
-
Incubate the reaction mixture for a specified time (e.g., 1-5 hours) at room temperature.
-
Stop the reaction by adding a termination buffer (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays (e.g., LabChip system) or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[5]
a. Cell Treatment and Heating:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
b. Lysis and Protein Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PDK4 in each sample by Western blotting, as described in Protocol 1.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
Visualizing Pathways and Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: PDK4 phosphorylates and inactivates the PDH complex.
Caption: Experimental workflow for p-PDHE1α Western blot.
References
- 1. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent PDK4 Inhibitor for Treatment of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Kinase Inhibitor Selectivity: A Comparative Guide to PDK4-IN-1 Hydrochloride
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of PDK4-IN-1 hydrochloride, a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4), against other known PDK inhibitors. While direct, broad-panel kinase screening data for this compound is not publicly available, this guide offers a comparison of its potency and selectivity within the PDK family, details the experimental methods used to assess such activity, and contextualizes its function within the PDK4 signaling pathway.
Performance Comparison of PDK Inhibitors
This compound is a potent, anthraquinone-derived inhibitor of PDK4 with a reported half-maximal inhibitory concentration (IC50) of 84 nM[1][2][3]. Its mechanism is described as allosteric[4]. To objectively assess its performance, it is crucial to compare its activity against its target and related isoforms with that of other available tool compounds. The following table summarizes the inhibitory potency of this compound and several alternative PDK inhibitors against the four PDK isoforms.
| Compound | Type | PDK1 (IC50) | PDK2 (IC50) | PDK3 (IC50) | PDK4 (IC50) | Notes |
| This compound | Allosteric Inhibitor | Not Reported | Not Reported | Not Reported | 84 nM | Potent inhibitor of PDK4; selectivity against other PDK isoforms is not published. |
| VER-246608 | ATP-Competitive Pan-Inhibitor | 35 nM | 84 nM | 40 nM | 91 nM | Potent inhibitor of all four PDK isoforms. Showed reasonable selectivity when tested against a broader kinase panel. |
| Dichloroacetate (DCA) | Pan-Inhibitor | Weak Inhibition | Weak Inhibition | Weak Inhibition | Weak Inhibition | Non-specific inhibitor requiring high micromolar to millimolar concentrations. |
| AZD7545 | Lipoamide-Binding Site Inhibitor | 36.8 nM | 6.4 nM | No Effect | No Effect | Selective for PDK1 and PDK2. |
| PS10 | Selective Inhibitor | 2.1 µM | 0.8 µM | 21.3 µM | 0.76 µM | Shows selectivity for PDK2 and PDK4 over PDK1 and PDK3. |
| M77976 | ATP-Competitive Inhibitor | Not Reported | Not Reported | Not Reported | 648 µM | Described as a selective PDK4 inhibitor, though with low potency. |
This table is compiled from multiple sources. Direct comparison of absolute IC50 values should be done with caution as experimental conditions may vary between studies.
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the IC50 values and assess the cross-reactivity of compounds like this compound, a robust biochemical kinase assay is essential. The following is a detailed, representative protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Objective:
To measure the inhibitory activity of a test compound against a specific kinase (e.g., PDK4) by quantifying ATP-to-ADP conversion.
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
Substrate (e.g., recombinant Pyruvate Dehydrogenase E1α subunit, PDC E1)
-
Adenosine Triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the appropriate compound dilution to the test wells. For control wells (0% and 100% inhibition), add 5 µL of DMSO.
-
Add 10 µL of a solution containing the kinase and its substrate (PDC E1) in kinase assay buffer to each well.
-
To initiate the kinase reaction, add 10 µL of ATP solution in kinase assay buffer to all wells. The final ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stopping the Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
PDK4 Signaling Pathway and Experimental Workflow
PDK4 acts as a critical metabolic switch. Located in the mitochondrial matrix, it phosphorylates and inactivates the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This action inhibits the conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA, thereby limiting the entry of glycolytic products into the Tricarboxylic Acid (TCA) cycle for oxidative phosphorylation. This metabolic shift is crucial in various physiological and pathological states, including starvation, diabetes, and cancer.
Caption: The PDK4 signaling pathway, illustrating its role in metabolic regulation.
The diagram above outlines the central role of PDK4 in cellular metabolism. PDK4 inhibits the PDC, reducing the flow of pyruvate into the TCA cycle. This compound directly inhibits PDK4, thereby promoting PDC activity. The expression of the PDK4 gene itself is regulated by various systemic signals like insulin and nuclear receptors such as PPARs.
Caption: A typical workflow for evaluating a PDK4 inhibitor.
This workflow illustrates the two main stages of inhibitor characterization. First, a biochemical assay is used to determine the direct inhibitory potency (IC50) of the compound on the purified enzyme. Second, cell-based assays are performed to confirm that the compound engages its target in a cellular context, often by measuring the phosphorylation status of a downstream substrate like PDHE1α, and to assess its ultimate effect on cellular processes like proliferation or metabolism.
References
A Comparative Review of Pyruvate Dehydrogenase Kinase 4 (PDK4) Inhibitors in Clinical and Pre-clinical Development
Introduction: Pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) is a critical mitochondrial enzyme that serves as a gatekeeper for glucose metabolism. By phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), PDK4 inhibits the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glycolytic products into the tricarboxylic acid (TCA) cycle.[1][2] Upregulation of PDK4 is associated with a metabolic shift towards glycolysis and is implicated in the pathophysiology of numerous diseases, including type 2 diabetes, heart failure, and various cancers.[3][4][5] Consequently, the inhibition of PDK4 has emerged as a promising therapeutic strategy to restore metabolic flexibility. This guide provides a comparative analysis of PDK4 inhibitors, summarizing key data from pre-clinical studies and the limited clinical trials available, with a focus on experimental methodologies and underlying signaling pathways.
PDK4 Signaling and Regulation
PDK4 activity is tightly regulated by a variety of transcriptional and signaling pathways. Factors such as fasting, high-fat diets, and hypoxia induce PDK4 expression, while insulin (B600854) acts as a suppressor.[1][3][6] The enzyme's primary function is to inhibit the PDC, a crucial checkpoint in cellular energy production. The diagram below illustrates the central role of PDK4 in metabolic regulation and highlights key upstream signaling molecules that influence its expression.
Comparative Data on PDK Inhibitors
While numerous PDK4 inhibitors are in pre-clinical development, only a few non-specific PDK inhibitors have advanced to clinical trials. Dichloroacetate (DCA), a pan-PDK inhibitor, is the most studied in a clinical context but is limited by modest potency and potential for neurotoxicity.[4][7] Newer, more specific, and potent PDK4 inhibitors are currently being evaluated in non-human studies.
| Inhibitor | Target Specificity | Development Stage | Therapeutic Area | IC50 / Potency | Key Findings & References |
| Dichloroacetate (DCA) | Pan-PDK (PDK2 > PDK1/4 > PDK3) | Phase 1/2 Clinical Trials | Cancer, Metabolic Disorders | ~0.2 mM (for PDK2)[2] | Reverses Warburg effect in cancer cells; clinical use limited by dose and side effects.[3][6] |
| AZD7545 | Pan-PDK (Lipoamide binding site) | Phase 1 Clinical Trial (Terminated) | Type 2 Diabetes | Not specified; stimulates PDK4 activity. | Developed for diabetes but found to paradoxically stimulate PDK4.[8] |
| VER-246608 | Pan-PDK (ATP competitive) | Pre-clinical | Cancer | PDK1: 17 nM, PDK2: 26 nM, PDK3: 11 nM, PDK4: 28 nM | Pan-isoform inhibitor that increases PDC activity and oxygen consumption in cancer cell lines.[8] |
| Compound 8c | PDK4 Specific (Allosteric) | Pre-clinical | Metabolic Disease, Cancer, Allergy | 84 nM[9] | Showed good metabolic stability and improved glucose tolerance in obese mice.[9] |
| Cryptotanshinone (CPT) | PDK4 Specific | Pre-clinical | Cancer (Bladder, Pancreatic) | Micromolar range | Suppresses cancer cell invasiveness, 3D-spheroid formation, and in vivo tumor growth.[7][10] |
| Compound 8 (Vitamin K3 derivative) | PDK4 Specific | Pre-clinical | Heart Failure | IC80 of 46 µM (more potent than DCA) | Increased PDH activity and improved ejection fraction in a mouse model of heart failure.[4] |
Experimental Protocols and Methodologies
The evaluation of PDK4 inhibitors involves a standardized workflow from initial enzymatic assays to in vivo disease models. The methodologies are designed to confirm target engagement, assess the impact on cellular metabolism, and determine therapeutic efficacy.
1. In Vitro PDK4 Kinase Activity Assay:
-
Objective: To determine the direct inhibitory effect of a compound on PDK4 enzymatic activity and calculate its IC50 value.
-
Protocol: Recombinant human PDK4 enzyme is incubated with its substrate (a peptide derived from the PDC-E1α subunit), ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and varying concentrations of the inhibitor compound. The reaction is allowed to proceed for a set time at 30-37°C. The amount of phosphorylated substrate is then quantified using methods such as scintillation counting or filter-binding assays. The results are plotted as percentage of inhibition versus inhibitor concentration to determine the IC50.
2. Cellular Metabolic Analysis (Seahorse XF Assay):
-
Objective: To assess how PDK4 inhibition alters cellular metabolism by measuring real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Protocol: Cancer cells or other relevant cell types are seeded in a Seahorse XF microplate.[5] After adherence, cells are treated with the PDK4 inhibitor or a vehicle control. The Seahorse analyzer measures OCR (an indicator of mitochondrial respiration) and ECAR (an indicator of glycolysis). A successful PDK4 inhibitor is expected to increase the OCR/ECAR ratio, signifying a metabolic shift from glycolysis to oxidative phosphorylation.[5]
3. Cancer Cell Invasion Assay (Transwell Assay):
-
Objective: To evaluate the effect of PDK4 inhibition on the invasive potential of cancer cells.
-
Protocol: Bladder or other cancer cell lines are seeded in the upper chamber of a Transwell insert, which contains a porous membrane coated with Matrigel (a basement membrane matrix).[11] The lower chamber is filled with a medium containing a chemoattractant. Cells are treated with the PDK4 inhibitor. After incubation (e.g., 24-48 hours), non-invading cells in the upper chamber are removed. The cells that have invaded through the Matrigel and membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells indicates an anti-invasive effect.[11]
4. In Vivo Efficacy in a Heart Failure Model:
-
Objective: To determine if a PDK4 inhibitor can improve cardiac function in an animal model of heart failure.
-
Protocol: Heart failure is induced in mice, for example, via transverse aortic constriction (TAC). After a period for disease development, mice are treated daily with the PDK4 inhibitor (e.g., Compound 8) or a vehicle control via oral gavage or injection.[4] Cardiac function is assessed using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening. At the end of the study, heart tissues are collected to measure PDH activity and phosphorylation levels via Western blot to confirm target engagement.[4]
Conclusion and Future Outlook
PDK4 remains a highly compelling target for therapeutic intervention in a range of metabolic diseases. While clinical validation has been hampered by the non-specificity and side-effect profile of early-generation inhibitors like DCA, the pre-clinical pipeline is promising. Novel, potent, and specific PDK4 inhibitors are demonstrating significant efficacy in robust animal models of cancer and heart failure. The primary challenge moving forward will be to translate these pre-clinical successes into human clinical trials, focusing on compounds with favorable pharmacokinetic and safety profiles. The continued development of these targeted agents holds the potential to offer a new metabolic approach to treating these complex diseases.
References
- 1. PDK4 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent PDK4 Inhibitor for Treatment of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcaguide.org [dcaguide.org]
- 7. Cryptotanshinone, a novel PDK 4 inhibitor, suppresses bladder cancer cell invasiveness via the mTOR/β-catenin/N-cadherin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anti-Metastatic Effect of Pyruvate Dehydrogenase Kinase 4 Inhibition in Bladder Cancer via the ERK, SRC, and JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of PDK4-IN-1 Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic and adverse effects. This guide provides a comparative analysis of the off-target kinase inhibition profile of PDK4-IN-1 hydrochloride against other known Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors, supported by available experimental data and detailed methodologies.
This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), a key mitochondrial enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK4, this compound can modulate cellular metabolism, a mechanism with therapeutic potential in diabetes, cancer, and allergic diseases. However, the value of any kinase inhibitor in research and drug development is significantly influenced by its selectivity. Off-target inhibition can lead to confounding experimental results and potential toxicities.
This guide compares this compound with two other well-characterized PDK inhibitors: AZD7545 and VER-246608.
Comparative Analysis of Kinase Inhibition
The following table summarizes the known inhibitory activities (IC50 values) of this compound, AZD7545, and VER-246608 against the four PDK isoforms.
| Inhibitor | PDK1 (IC50, nM) | PDK2 (IC50, nM) | PDK3 (IC50, nM) | PDK4 (IC50, nM) | Off-Target Profile |
| This compound | Data not available | Data not available | Data not available | 84[1][2] | No comprehensive public data available. |
| AZD7545 | 36.8[3] | 6.4[3] | 600[3][4] | Stimulates[3] | No comprehensive public data available. |
| VER-246608 | 35 | 84 | 40 | 91 | High selectivity against a panel of 97 kinases at 10 µM. |
| Dichloroacetate (DCA) | Relatively sensitive | Most sensitive | Most resistant | Relatively sensitive | Pan-PDK inhibitor with varied sensitivity across isoforms.[5][6][7] |
AZD7545 is a selective inhibitor of PDK2 and, to a lesser extent, PDK1.[3][4][8][9] Notably, it has been reported to stimulate PDK4 activity.[3] Similar to this compound, a broad kinome scan to identify other potential off-target kinases is not publicly accessible.
VER-246608 is a pan-isoform inhibitor, showing potent activity against all four PDK isoforms. Crucially, it has been profiled against a panel of 97 kinases and demonstrated a high degree of selectivity, with significant or partial binding to only 8% of the kinases tested at a concentration of 10 µM.[10][11] This suggests a more defined and potentially cleaner off-target profile compared to inhibitors where such data is absent.
Dichloroacetate (DCA) , a widely studied small molecule, acts as a pan-PDK inhibitor with varying sensitivity across the different isoforms.[5][6][7]
Signaling Pathways and Experimental Workflows
To understand the context of PDK4 inhibition and how its effects are measured, the following diagrams illustrate the core signaling pathway and a general experimental workflow for assessing kinase inhibition.
Caption: PDK4 phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC).
Caption: General workflow for a radiometric kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibition, typically reported as an IC50 value, is crucial for comparing the potency and selectivity of inhibitors. A common method for this is the radiometric kinase assay.
Radiometric Kinase Assay for PDK4
This protocol provides a general framework for a radiometric assay to determine the inhibitory activity of compounds against PDK4.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDK4.
Materials:
-
Recombinant human PDK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate[12]
-
[γ-33P]-ATP (radiolabeled ATP)[12]
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, recombinant PDK4 enzyme, and the substrate (MBP).
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]-ATP to each well.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]-ATP will be washed away.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.
-
Detection: Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of PDK4. However, for a comprehensive understanding of its cellular effects and to confidently attribute observed phenotypes to PDK4 inhibition, a broad off-target kinase screen is essential. In contrast, VER-246608, a pan-PDK inhibitor, has published selectivity data that suggests a more defined off-target profile. For researchers investigating the specific roles of PDK isoforms, the choice of inhibitor should be guided by the available selectivity data. When using inhibitors with unknown off-target profiles, such as this compound and AZD7545, results should be interpreted with caution, and orthogonal approaches, such as genetic knockdown, are recommended to validate findings. The future publication of comprehensive kinome screening data for this compound will be critical in fully assessing its utility as a selective research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcaguide.org [dcaguide.org]
- 6. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD7545 is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. reactionbiology.com [reactionbiology.com]
Validating the Anticancer Potential of PDK4-IN-1 Hydrochloride: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4), against other methods of PDK4 inhibition with demonstrated in vivo anticancer effects. While direct in vivo anticancer studies for this compound are not yet extensively published, its in vitro efficacy suggests a strong potential for in vivo activity. This document summarizes the existing data to support the rationale for and design of future preclinical cancer models.
Introduction to PDK4 Inhibition in Cancer Therapy
Pyruvate Dehydrogenase Kinase 4 (PDK4) is a key enzyme in cellular metabolism, acting as a gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle. In many cancer cells, a phenomenon known as the "Warburg effect" is observed, where cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production. PDK4 is frequently upregulated in various cancers, contributing to this metabolic switch by phosphorylating and inhibiting the Pyruvate Dehydrogenase (PDH) complex. This shift in metabolism provides cancer cells with a growth advantage and resistance to apoptosis.[1][2]
Inhibition of PDK4 is a promising therapeutic strategy to reverse the Warburg effect, forcing cancer cells to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis. Several approaches to inhibit PDK4 activity have been explored, including small molecule inhibitors and genetic knockdown. This guide focuses on the available data for this compound and compares it with the established in vivo anticancer effects of other PDK4 inhibitors and PDK4 knockdown.
Comparative Analysis of PDK4 Inhibitors
This section compares the known attributes and experimental data for this compound, Dichloroacetate (DCA), and Cryptotanshinone.
Table 1: In Vitro and In Vivo Data Summary
| Feature | This compound | Dichloroacetate (DCA) | Cryptotanshinone (KIS37) | PDK4 Knockdown |
| Mechanism of Action | Potent, orally active, allosteric PDK4 inhibitor.[3][4] | Pan-PDK inhibitor. | PDK4 inhibitor.[5] | Genetic inhibition of PDK4 expression. |
| IC50 for PDK4 | 84 nM[3][6] | Millimolar range | Micromolar range[5] | N/A |
| Reported In Vitro Anticancer Effects | Induces apoptosis and inhibits proliferation in human colon cancer cells (HCT116 and RKO).[3][6] | Induces apoptosis and inhibits tumor growth.[7] | Suppresses invasiveness and 3D-spheroid formation of bladder and pancreatic cancer cells.[8] | Reduced migration, invasion, and increased apoptosis in colon and bladder cancer cells.[1] |
| Reported In Vivo Anticancer Effects | Data not yet available. An in vivo study showed it improves glucose tolerance in mice.[3][6] | In combination with cisplatin, significantly reduced tumor volumes in a bladder cancer xenograft model.[7] Also showed tumor growth inhibition in a U87 glioblastoma xenograft model. | Suppressed tumor growth in both subcutaneous and orthotopic pancreatic cancer xenograft models.[5] | Reduced tumor size in a bladder cancer xenograft model.[1][9] |
| Cancer Types Studied (In Vivo) | N/A | Bladder Cancer, Glioblastoma | Pancreatic Cancer[5] | Bladder Cancer[1][9] |
Experimental Protocols for In Vivo Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols adapted from published studies on PDK4 inhibitors.
Protocol 1: Bladder Cancer Xenograft Model with Dichloroacetate (DCA)
-
Cell Line: HTB-9 (human bladder cancer cell line).
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of HTB-9 cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
DCA alone
-
Cisplatin alone
-
DCA and Cisplatin combination
-
-
Drug Administration:
-
DCA: Administered in drinking water or via oral gavage. A study reported daily treatment with 200 mg/kg DCA.[7]
-
Cisplatin: Administered via intraperitoneal injection.
-
-
Monitoring: Tumor volume measured regularly with calipers.
-
Endpoint: Tumors harvested for further analysis (e.g., histology, western blot) when they reach a predetermined size or at the end of the study period.
Protocol 2: Pancreatic Cancer Xenograft Model with Cryptotanshinone
-
Cell Line: SUIT-2 (highly metastatic human pancreatic cancer cell line).
-
Animal Model: Nude mice.
-
Tumor Implantation:
-
Subcutaneous Model: SUIT-2 cells injected subcutaneously.
-
Orthotopic Model: SUIT-2 cells injected directly into the pancreas.
-
-
Treatment Groups:
-
Vehicle control
-
Cryptotanshinone
-
-
Drug Administration: A study reported intraperitoneal injection of 40 mg/kg Cryptotanshinone.[5]
-
Monitoring:
-
Subcutaneous: Tumor volume measured with calipers.
-
Orthotopic: Tumor growth and metastasis monitored, potentially through imaging techniques or at necropsy.
-
-
Endpoint: Evaluation of primary tumor growth and peritoneal dissemination.[8]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the role of PDK4 and the methodology for its in vivo validation.
PDK4 Signaling Pathway in Cancer Metabolism
Caption: PDK4 inhibits PDH, promoting the Warburg effect. PDK4-IN-1 blocks this, restoring mitochondrial respiration.
General Experimental Workflow for In Vivo Xenograft Studies
Caption: A streamlined workflow for assessing the in vivo efficacy of anticancer compounds in xenograft models.
Conclusion and Future Directions
The available evidence strongly suggests that PDK4 is a valid target for cancer therapy. This compound, with its high potency and oral availability, represents a promising candidate for clinical development. While direct in vivo anticancer efficacy data for this compound is pending, the in vivo success of other PDK4 inhibition strategies provides a strong rationale for its investigation in preclinical cancer models.
Future studies should focus on evaluating this compound in various cancer xenograft models, both as a monotherapy and in combination with standard-of-care treatments. Such studies will be critical in validating its therapeutic potential and paving the way for its clinical translation.
References
- 1. Anti-Metastatic Effect of Pyruvate Dehydrogenase Kinase 4 Inhibition in Bladder Cancer via the ERK, SRC, and JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Antitumor activity of potent pyruvate dehydrogenase kinase 4 inhibitors from plants in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cryptotanshinone, a novel PDK 4 inhibitor, suppresses bladder cancer cell invasiveness via the mTOR/β-catenin/N-cadherin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of PDK4-IN-1 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of PDK4-IN-1 hydrochloride, a potent and orally active inhibitor of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) with antidiabetic, anticancer, and anti-allergic activities. [1][2][3]
As an antineoplastic agent, this compound requires special handling and disposal procedures to prevent exposure to personnel and environmental contamination.[4][5] All disposal practices must comply with federal, state, and local regulations for hazardous waste.[4][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. Always handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation risks.[7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Two pairs of chemotherapy-grade gloves (e.g., nitrile). Change gloves immediately if contaminated, torn, or punctured, and at least every hour.[7]
-
Body Protection: A solid-front, disposable gown to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical for laboratory safety and environmental protection. The following protocol outlines the necessary steps for segregating and preparing chemical waste for disposal by a licensed environmental waste management company.
1. Waste Segregation and Categorization:
Proper segregation of waste is the first and most critical step. Do not mix this compound waste with other chemical, biological, or radioactive waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][8]
This compound waste should be categorized as follows:
-
Bulk Chemical Waste: Unused or expired this compound powder, concentrated stock solutions, and grossly contaminated materials. This is considered hazardous waste.[8]
-
Trace Contaminated Waste: Items with minimal residual contamination, such as empty vials, pipette tips, gloves, gowns, and bench paper.[8][9]
-
Sharps Waste: Needles and syringes used for preparing or administering this compound solutions.[7]
2. Disposal of Solid and Liquid Waste:
-
Solid Waste (Bulk):
-
Place unused or expired this compound powder directly into a designated hazardous solid waste container.
-
This container must be clearly labeled as "Hazardous Waste," "Chemotherapeutic Waste," and list "this compound" as the contents.[10]
-
-
Liquid Waste (Bulk):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste," "Chemotherapeutic Waste," and list "this compound" and the solvent (e.g., DMSO, water) with their approximate concentrations.[10][11]
-
Do not dispose of liquid chemotherapeutic waste down the drain.[11][12]
-
-
Trace Contaminated Solid Waste:
-
Sharps Waste:
3. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
A recommended procedure involves a three-step process:
-
Wipe the surface with a detergent solution.
-
Rinse with sterile water.
-
Wipe with 70% isopropyl alcohol.[9]
-
-
All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as trace chemotherapy waste.[9]
4. Container Management and Final Disposal:
-
All waste containers must be kept securely closed except when adding waste.[10]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.[5]
-
Once a waste container is full, or if it is no longer being used, arrange for pickup and final disposal through your institution's EHS office or a licensed hazardous waste disposal company.[4][10]
Quantitative Data for Waste Handling
| Waste Category | Description | Container Type | Disposal Method |
| Bulk Chemical Waste | Unused/expired powder, concentrated solutions (>1% by weight), grossly contaminated items. | Labeled, sealed, chemically compatible container. | Hazardous Waste Incineration |
| Trace Contaminated Waste | Items with residual amounts of the drug (e.g., empty vials, gloves, gowns, bench paper). | Designated "Trace Chemotherapy Waste" bag (often yellow). | Incineration |
| Contaminated Sharps | Needles, syringes, and other sharps used with this compound. | Puncture-resistant, labeled chemotherapy sharps container. | Incineration |
| Decontamination Waste | Wipes, pads, and other materials used for cleaning spills or work surfaces. | Designated "Trace Chemotherapy Waste" bag. | Incineration |
Disposal Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. web.uri.edu [web.uri.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. nationalacademies.org [nationalacademies.org]
- 7. uwyo.edu [uwyo.edu]
- 8. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. research.columbia.edu [research.columbia.edu]
Essential Safety and Operational Guide for Handling PDK4-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PDK4-IN-1 hydrochloride, a potent, orally active pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) inhibitor.[1][2][3][4][5][6] Given its biological activity and potential hazards as an antidiabetic, anticancer, and anti-allergic agent, adherence to stringent safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.[1][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to minimize exposure risks. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.[7] - Gloves: Double-gloving with nitrile gloves.[7] - Eye Protection: Chemical splash goggles.[7] - Lab Coat: Disposable or non-absorbent lab coat.[7] - Ventilation: Certified chemical fume hood or powder containment hood.[7] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[7] - Eye Protection: Chemical splash goggles or a face shield for splash risks.[7] - Lab Coat: Standard laboratory coat.[7] - Ventilation: Chemical fume hood.[7] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[7] - Eye Protection: Safety glasses with side shields.[7] - Lab Coat: Standard laboratory coat.[7] - Containment: Class II biological safety cabinet.[7] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[7] - Eye Protection: Chemical splash goggles.[7] - Lab Coat: Standard laboratory coat.[7] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is essential for safety and experimental reproducibility.
1. Designated Work Area:
-
All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood.[7]
2. Preparation and Handling:
-
Weighing: When weighing the solid powder, use a NIOSH-approved respirator to prevent inhalation.[7] Perform this task within a chemical fume hood or a powder containment hood.[7]
-
Solution Preparation: Prepare solutions in a certified chemical fume hood.[7] For research purposes, this compound can be dissolved in DMSO.[2]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling the compound. If dedicated equipment is not feasible, ensure thorough decontamination after each use.[7]
3. Experimental Use:
-
In Vitro Assays: For cell-based assays, all manipulations should be carried out in a Class II biological safety cabinet to maintain sterility and protect the researcher.[7] PDK4-IN-1 has been used in various cell lines, including HCT116 and RKO cells, to study its effects on cell proliferation and apoptosis.[1][4][5]
-
In Vivo Studies: For animal studies, appropriate PPE should be worn during dose preparation and administration. PDK4-IN-1 has been shown to be orally active in mice.[1][5][8]
4. Personal Hygiene:
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., pipette tips, tubes), in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.[9]
-
Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[9]
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[9][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]
Experimental Protocol Example: In Vitro Cell Proliferation Assay
Detailed methodologies for experiments using this compound can be found in published literature.[11] A general workflow for a cell-based assay is as follows:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H1975) in 96-well plates and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 12 hours).[11]
-
Viability Assay: Measure cell viability using a standard method, such as an MTT assay.[11]
-
Data Analysis: Analyze the results to determine the effect of the compound on cell proliferation.
Visualizing Safety and Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows.
Caption: Workflow for handling this compound.
Caption: Inhibition of the PDK4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. PDK4-IN-1 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. PDK4-IN-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
